Product packaging for Cyclopropyl(2-pyridyl)methanone(Cat. No.:CAS No. 57276-28-5)

Cyclopropyl(2-pyridyl)methanone

Cat. No.: B1585154
CAS No.: 57276-28-5
M. Wt: 147.17 g/mol
InChI Key: BYBSSXPFERULBV-UHFFFAOYSA-N
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Description

Role as a Building Block for Complex Organic and Bioactive Molecules

Cyclopropyl(2-pyridyl)methanone serves as a crucial starting material or intermediate in the synthesis of more complex organic and bioactive molecules. chemicalbook.comresearchgate.netminakem.comnih.gov Its structure allows for a variety of chemical transformations, making it a versatile scaffold for constructing novel compounds with potential therapeutic applications. chemicalbook.comnih.gov The cyclopropyl (B3062369) group, in particular, offers unique reactivity and stereochemical control, enabling the creation of intricate chemical structures. chemicalbook.com This has led to its use in the development of a wide range of compounds, including those with applications in pharmaceuticals and agrochemicals.

The incorporation of the cyclopropyl moiety can lead to the synthesis of benzo-fused nitrogen rings, which are important structural motifs in many biologically active compounds. chemicalbook.com Furthermore, derivatives of this compound have been utilized in the synthesis of compounds with potential anticancer and antituberculosis activities. The ability to use this compound as a building block facilitates the exploration of new chemical space and the development of novel molecules with desired biological activities. chemicalbook.comnih.gov

Enzyme Interaction and Modulation

The chemical structure of this compound and its derivatives allows for significant interactions with various enzymes, playing a role in their modulation and inhibition.

The introduction of a cyclopropyl group can divert metabolism away from major CYP pathways, such as CYP3A4, towards less clinically significant ones, thereby minimizing the risk of adverse interactions. hyphadiscovery.com However, it is important to note that in some cases, the cyclopropyl group itself can undergo oxidation, highlighting the complexity of its metabolic fate. nih.gov

Interactive Data Table: Impact of Cyclopropyl Group on Metabolic Stability

FeatureDescriptionReference
Mechanism The high C-H bond dissociation energy of the cyclopropyl ring reduces susceptibility to oxidative metabolism by CYP enzymes. hyphadiscovery.com
Benefit Enhances metabolic stability and can increase the half-life of a drug. hyphadiscovery.comnih.gov
Example The use of a cyclopropyl ring in the drug pitavastatin (B1663618) diverts metabolism away from CYP3A4. hyphadiscovery.com
Consideration In some molecular contexts, the cyclopropyl ring itself can be a site of metabolism. nih.gov

Beyond CYP enzymes, derivatives containing the cyclopropyl structure can interact with and modulate other metabolic enzymes. For instance, the inactivation of certain enzymes can occur through mechanisms involving the cyclopropyl group. researchgate.net The interaction can be complex, sometimes involving the formation of metabolic intermediate complexes where a metabolite binds tightly to the enzyme, preventing its normal function. researchgate.net

Derivatives of this compound have shown significant potential in targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. nih.gov These receptors are implicated in various neurological processes and are a key target for treatments of conditions like depression and nicotine (B1678760) addiction. nih.govnih.gov

The rigid cyclopropane (B1198618) ring can be introduced into molecules to improve their selectivity for the α4β2-nAChR subtype. nih.gov This enhanced selectivity is a crucial factor in developing therapeutic agents with fewer side effects. nih.gov Research has identified chiral cyclopropane analogs as highly potent and selective partial agonists for α4β2-nAChRs, demonstrating antidepressant-like properties in preclinical models. nih.gov

Interactive Data Table: Cyclopropane Analogs and α4β2-nAChR Interaction

Compound AspectFindingReference
Structural Modification Introduction of a rigid cyclopropane ring in place of more metabolically labile groups. nih.gov
Receptor Selectivity Improved subtype selectivity for α4β2-nAChRs over other nAChR subtypes. nih.gov
Pharmacological Effect Demonstrated antidepressant-like properties in animal models. nih.gov
Significance Potential for developing safer and more effective treatments for depression. nih.gov

Eukaryotic elongation factor 2 kinase (eEF-2K) is an enzyme that plays a critical role in regulating protein synthesis and has emerged as a potential target for cancer therapy. mdpi.comnih.govpatsnap.com Inhibition of eEF-2K can disrupt the survival mechanisms of cancer cells. mdpi.compatsnap.com

While direct studies on this compound's effect on eEF-2K are not extensively documented in the provided results, the development of inhibitors for this kinase often involves heterocyclic structures like pyridine (B92270). nih.gov Thieno[2,3-b]pyridine analogues, for example, have been synthesized and shown to inhibit eEF-2K activity. nih.gov The structural motifs present in this compound make its derivatives interesting candidates for exploration as eEF-2K inhibitors. The general principle involves designing small molecules that can bind to the kinase's active site and block its function. nih.govpatsnap.com

Antimicrobial Activities

The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with therapeutic properties, including antimicrobial and antiviral activities. nih.gov Derivatives of cyclopropane also exhibit a range of biological activities, including antibacterial and antifungal properties. nih.gov

The combination of these two structural features in derivatives of this compound suggests a strong potential for antimicrobial activity. nih.govnih.gov Studies have shown that amide derivatives containing a cyclopropane ring exhibit moderate to excellent activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The antimicrobial efficacy is often influenced by the specific substitutions on the aryl and amide groups. nih.gov Molecular docking studies have suggested that these compounds may exert their antifungal effects by interacting with essential fungal enzymes like CYP51. nih.gov

Interactive Data Table: Antimicrobial Potential of Cyclopropane and Pyridine Derivatives

Structural MoietyObserved ActivityTarget OrganismsReference
Pyridine Antimicrobial, AntiviralBacteria, Fungi, Viruses nih.gov
Cyclopropane Antibacterial, AntifungalS. aureus, E. coli, C. albicans nih.gov
Combined Derivatives Potential for synergistic or enhanced antimicrobial effects.Various pathogens nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1585154 Cyclopropyl(2-pyridyl)methanone CAS No. 57276-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSSXPFERULBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341861
Record name Cyclopropyl(2-pyridinyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57276-28-5
Record name Cyclopropyl(2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropanecarbonylpyridine
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Synthetic Methodologies for Cyclopropyl 2 Pyridyl Methanone and Its Analogues

General Synthetic Strategies for α-Cyclopropyl Ketones

The creation of α-cyclopropyl ketones, including cyclopropyl(2-pyridyl)methanone, generally involves two key stages: the formation of a suitable ketone precursor followed by the introduction of the cyclopropane (B1198618) ring.

Formation of 2-Pyridyl Ketone Precursors

The synthesis of 2-pyridyl ketone precursors is a critical first step. A common method involves the oxidation of the corresponding alcohol, 2-pyridinemethanol. chemicalbook.comgoogle.com Various oxidizing agents can be employed for this transformation. For instance, a composite catalyst of manganese dioxide (MnO2) supported on acid-modified attapulgite (B1143926) and Fe3O4 has been utilized to achieve high yields under mild conditions. google.com This method offers the advantage of easy catalyst separation and recycling. Another approach involves a multi-step process starting from 2-methylpyridine, which is first chlorinated to 2-chloromethyl pyridine (B92270), then hydrolyzed to 2-pyridinemethanol, and finally oxidized to 2-pyridine carboxaldehyde using sodium hypochlorite (B82951) in the presence of catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide. google.com

Furthermore, cyclocondensation reactions provide a versatile route to substituted pyridines, which can then be functionalized to the desired ketone. youtube.com These reactions often involve the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent. youtube.com

Introduction of the Cyclopropyl (B3062369) Ring via Cyclopropanation or Ring-Closing Methods

Once the 2-pyridyl ketone precursor is obtained, the cyclopropyl ring can be introduced through several methods.

Cyclopropanation Reactions: These reactions involve the addition of a carbene or a carbenoid to an alkene. While not directly applied to the ketone itself, this strategy is fundamental to forming the cyclopropane ring which can then be incorporated. For example, engineered myoglobin (B1173299) has been used as a biocatalyst for the cyclopropanation of styrenyl olefins with ethyl α-diazopyruvate, yielding α-cyclopropyl-pyruvates with high stereoselectivity. nih.govutdallas.edu

Ring-Closing Methods: A prevalent strategy involves the intramolecular cyclization of a suitably functionalized ketone. A classic example is the treatment of 5-chloro-2-pentanone (B45304) with a base like sodium hydroxide (B78521) to yield methyl cyclopropyl ketone. orgsyn.org This intramolecular nucleophilic substitution is a key step in forming the three-membered ring.

Hydrogen-Borrowing Catalysis for α-Cyclopropyl Ketone Synthesis

A modern and efficient approach for the synthesis of α-cyclopropyl ketones is through hydrogen-borrowing (HB) catalysis. nih.govacs.org This sustainable method utilizes alcohols as alkylating agents, with water being the only byproduct. nih.govdigitellinc.com The process is typically mediated by a transition-metal catalyst, such as iridium or ruthenium complexes. acs.orgrsc.org

The general mechanism of hydrogen-borrowing catalysis involves three main steps:

Dehydrogenation: The metal catalyst reversibly removes hydrogen from an alcohol to generate an aldehyde or ketone in situ. sci-hub.seacs.org

Condensation: The in situ-generated carbonyl compound undergoes a condensation reaction (e.g., aldol (B89426) condensation) with a nucleophile, such as a ketone enolate. acs.orgdigitellinc.com

Hydrogenation: The resulting intermediate, often an enone, is then reduced by the metal-hydride species, regenerating the catalyst and yielding the alkylated product. acs.orgacs.org

Initial Alkylation of Ketone Substrates under Hydrogen-Borrowing Conditions

In the context of α-cyclopropyl ketone synthesis, the initial step involves the alkylation of a ketone with an alcohol that contains a leaving group. nih.govacs.org This transformation is facilitated by a transition-metal catalyst, which mediates the "borrowing" of hydrogen from the alcohol to form a reactive aldehyde. This aldehyde then reacts with the ketone enolate. acs.orgnih.gov The use of hindered ketones, such as those with ortho-disubstituted phenyl groups, has been shown to be crucial for successful C-C bond formation with higher alcohols. sci-hub.se

Formation of α-Branched Intermediates with Pendant Leaving Groups

The alkylation reaction under hydrogen-borrowing conditions leads to the formation of an α-branched ketone intermediate. acs.org This intermediate is specifically designed to have a leaving group on the newly introduced alkyl chain. The choice of the leaving group is critical for the subsequent cyclization step. nih.govacs.org

Intramolecular Nucleophilic Displacement for Cyclopropane Ring Closure

The final step in this sequence is the intramolecular nucleophilic displacement of the pendant leaving group by the enolate of the ketone. acs.orgnih.gov This ring-closing reaction forms the desired cyclopropane ring. Mechanistic studies have confirmed that this cyclization is the final step in the reaction pathway. For example, an isolated α-branched ketone intermediate bearing a pendant leaving group was shown to cleanly cyclize to the corresponding α-cyclopropyl ketone when treated with a base. acs.orgnih.gov This methodology offers two complementary strategies where the leaving group can be installed on either the ketone or the alcohol substrate. nih.govacs.org

Catalyst Optimization and Reaction Conditions for Hydrogen-Borrowing Approaches

The "hydrogen-borrowing" or "hydrogen autotransfer" methodology represents an atom-economical and environmentally benign strategy for C-C bond formation. nih.govmdpi.com This process enables the use of alcohols as alkylating agents, with water as the primary byproduct. mdpi.com The general mechanism involves the temporary, metal-catalyzed oxidation of a primary alcohol to an aldehyde. This is followed by a base-mediated aldol condensation with a ketone, and subsequent reduction of the resulting enone by the metal hydride species that was formed in the initial dehydrogenation step. nih.govnih.gov

While a direct, optimized synthesis of this compound using a hydrogen-borrowing reaction between 2-acetylpyridine (B122185) and cyclopropanemethanol has not been extensively documented, the optimization of such a reaction would follow established principles for the α-alkylation of ketones. cas.cn

Catalyst Selection: The choice of metal catalyst is paramount. Iridium and Ruthenium complexes are the most effective and widely studied catalysts for this transformation. nih.govorganic-chemistry.org

Iridium Catalysts: Complexes such as [{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene) are highly effective for hydrogen-borrowing reactions involving ketones. nih.gov The catalytic activity is often enhanced by the addition of specific phosphine (B1218219) ligands. For instance, bulky monodentate phosphine ligands can, under an oxygen atmosphere, even interrupt the catalytic cycle to favor the formation of the intermediate enone. nih.gov

Ruthenium Catalysts: Ruthenium complexes like [Ru(p-cymene)Cl₂]₂, often paired with bidentate phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or DPEphos (bis(2-diphenylphosphino)phenyl)ether), have proven successful in the N-alkylation of amines with alcohols, a mechanistically related process. organic-chemistry.org Non-precious metal catalysts, such as manganese-doped cerium oxide (Mn@CeO₂), are also emerging as cost-effective and robust alternatives for the α-alkylation of ketones. nih.gov

Reaction Conditions Optimization: The efficiency and selectivity of the hydrogen-borrowing alkylation are highly dependent on several factors that require careful optimization.

ParameterVariationRationale and Research Findings
Base K₂CO₃, Cs₂CO₃, tBuOKA base is required to facilitate the aldol condensation step between the in situ-generated cyclopropanecarboxaldehyde (B31225) and 2-acetylpyridine. The strength and concentration of the base can influence reaction rates and the formation of side products. Stronger bases like potassium tert-butoxide (tBuOK) are commonly used. nih.gov
Temperature 65 - 130 °CHigher temperatures are generally required to drive the initial dehydrogenation of the alcohol. nih.govnih.gov Optimization is crucial to ensure efficient reaction without promoting catalyst decomposition or undesired side reactions. For example, some iridium-catalyzed methylations can proceed at a lower temperature of 65 °C. nih.gov
Solvent Toluene (B28343), Dioxane, or solvent-freeThe choice of solvent can affect catalyst solubility and stability. High-boiling, non-protic solvents like toluene are often employed. nih.gov In some cases, the alcohol reactant itself can serve as the solvent. organic-chemistry.org
Atmosphere Inert (N₂ or Ar) or O₂While typically conducted under an inert atmosphere to protect the catalyst, some iridium-catalyzed systems show accelerated rates under an oxygen atmosphere, which aids in the oxidation step. nih.gov

Multi-Step Synthesis via Cyclopropyl Methyl Ketone Intermediates

An alternative, well-established route to cyclopropyl ketones involves a multi-step synthesis starting from readily available precursors. This pathway culminates in the formation of cyclopropyl methyl ketone, which can then, in principle, be further elaborated to the target pyridyl derivative. The key steps involve the formation and subsequent cyclization of a halogenated pentanone. orgsyn.org

Hydro-hydrolysis of 2-Methylfuran (B129897) to Acetyl-n-propanol

The synthesis can commence with 2-methylfuran, a biomass-derived chemical. mdpi.com Through a process of catalytic hydroxyalkylation/alkylation under acidic conditions, 2-methylfuran can be converted to γ-acetopropyl alcohol (also known as 4-hydroxypentan-2-one). researchgate.netrsc.org This reaction essentially involves the acid-catalyzed ring-opening and hydration of the furan (B31954) ring.

Recent studies have shown that acidic ion-exchange resins, such as Dowex 50Wx2, can effectively catalyze the reaction between 2-methylfuran and aldehydes. ub.edu A similar principle applies to the hydrolysis to form 4-hydroxypentan-2-one (B1618087), where water acts as the reactant in the presence of an acid catalyst. nih.gov

Chlorination of Acetyl-n-propanol to 5-Chloro-2-pentanone

The resulting 4-hydroxypentan-2-one is then converted to 5-chloro-2-pentanone. This is a classic nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom. A common and effective method involves treating the alcohol with concentrated hydrochloric acid. orgsyn.org The reaction proceeds by protonation of the hydroxyl group, followed by substitution by the chloride ion.

A detailed procedure described in Organic Syntheses involves heating α-acetyl-γ-butyrolactone (a precursor to 4-hydroxypentan-2-one) with a mixture of concentrated hydrochloric acid and water. The reaction is driven by distillation of the product as it forms. orgsyn.org

ReactantReagentConditionsProductYield
α-Acetyl-γ-butyrolactoneConc. HCl, H₂OHeating and distillation5-Chloro-2-pentanone79-90%

Data sourced from Organic Syntheses, Coll. Vol. 4, p.597 (1963); Vol. 33, p.17 (1953). orgsyn.org

Alkaline Ring-Closing Reaction to Form Cyclopropyl Methyl Ketone Derivatives

The final step in this sequence is an intramolecular cyclization of 5-chloro-2-pentanone to form cyclopropyl methyl ketone. This reaction is typically carried out under strongly alkaline conditions. orgsyn.org The base, usually sodium hydroxide, deprotonates the α-carbon to the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, displacing the chloride at the 5-position to form the three-membered cyclopropane ring.

The reaction is robust and high-yielding. Vigorous stirring is often necessary due to the heterogeneous nature of the reaction mixture. The product, being relatively volatile, is typically isolated by distillation from the reaction mixture. orgsyn.org

ReactantReagentConditionsProductYield
5-Chloro-2-pentanoneNaOH, H₂OHeating (reflux)Cyclopropyl methyl ketone69-75%

Data sourced from Organic Syntheses, Coll. Vol. 4, p.597 (1963); Vol. 33, p.17 (1953). orgsyn.org

Acylation with Cyclopropylcarbonyl Chloride

A more direct approach to forming the C-C bond between the pyridine and cyclopropylcarbonyl moieties is through acylation, where a 2-pyridyl nucleophile reacts with an activated cyclopropanecarboxylic acid derivative, such as cyclopropylcarbonyl chloride.

Reaction of Cyclopropylcarbonyl Chloride with 2-Pyridyl Nucleophiles

The key challenge in this approach is the generation and use of a suitable 2-pyridyl nucleophile. Standard organometallic reagents like Grignard or organolithium species can be difficult to handle when a pyridine nitrogen is present, as it can interfere with the reaction. nih.govresearchgate.net

Formation of the 2-Pyridyl Nucleophile: A 2-pyridyl Grignard reagent (2-pyridylmagnesium bromide or chloride) can be prepared from the corresponding 2-halopyridine (e.g., 2-bromopyridine) and magnesium metal in an ethereal solvent like THF. nih.gov The use of "turbo" Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complexes (i-PrMgCl·LiCl), can facilitate the halogen-metal exchange at milder temperatures. acs.org

Acylation Reaction: Once formed, the 2-pyridyl Grignard reagent can be reacted with cyclopropylcarbonyl chloride. This reaction is a nucleophilic acyl substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, expelling the chloride ion to yield the desired ketone, this compound.

A significant challenge with using highly reactive Grignard reagents for acylation is the potential for a second addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct. To mitigate this, the reaction is typically carried out at low temperatures (e.g., -78 °C). An alternative strategy to ensure the reaction stops at the ketone stage is to use a less reactive organometallic species, such as a Gilman reagent (a lithium dialkylcuprate), which could be prepared from the corresponding 2-pyridyl lithium species and a copper(I) salt. Gilman reagents are known to react with acyl chlorides but not with the resulting ketones. chemistrysteps.com

Nucleophile PrecursorReagent for NucleophileAcylating AgentConditionsProduct
2-BromopyridineMg or i-PrMgCl·LiClCyclopropylcarbonyl chlorideLow temperature (e.g., -78 °C) in THFThis compound

Role of Base in Acylation Reactions

In the synthesis of ketones and amides, including pyridyl derivatives, acylation reactions are fundamental. The efficacy of these reactions often hinges on the presence of a base, which can play multiple, crucial roles. Pyridine and its derivatives are frequently employed, serving not just as simple proton acceptors but also as nucleophilic catalysts. nih.govd-nb.infonih.gov

The dual functionality of a base like pyridine can be summarized as:

Acid Scavenging : In acylations using reactive reagents like acyl chlorides, an acid byproduct (e.g., hydrochloric acid, HCl) is formed. d-nb.inforesearchgate.net A base, such as pyridine or triethylamine, is added to neutralize this acid. d-nb.inforsc.org This prevents the protonation of the amine nucleophile, which would render it unreactive, and shifts the reaction equilibrium towards the product side. d-nb.inforesearchgate.net

Nucleophilic Catalysis : Certain bases, particularly 4-dimethylaminopyridine (B28879) (DMAP) and pyridine itself, can act as nucleophilic catalysts. nih.govbeilstein-journals.org The mechanism involves the base attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive acylpyridinium intermediate. nih.govresearchgate.net This intermediate is a more potent acylating agent than the starting material and is readily attacked by the primary nucleophile (an alcohol or amine). nih.govresearchgate.net After transferring the acyl group, the pyridine catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net The stability and reactivity of the acylpyridinium cation are key to the catalyst's effectiveness, with substituents on the pyridine ring influencing catalytic activity. beilstein-journals.orgcommonorganicchemistry.com For instance, electron-donating groups in the 4-position enhance catalytic power, while bulky substituents in the 2-position can be detrimental. beilstein-journals.orgcommonorganicchemistry.com

The choice of base is therefore critical and depends on the specific substrates and desired reaction outcome, balancing the need for acid neutralization with the potential for catalytic rate enhancement.

Cyclopropanation using Diazo Compounds

The construction of a cyclopropane ring is a key step in forming cyclopropyl ketones. A powerful method for this transformation is the reaction of an alkene with a diazo compound, often mediated by a transition-metal catalyst. beilstein-journals.org This approach is valuable for creating pyridyl cyclopropanes, which merge two important pharmacophores into a single molecular scaffold. d-nb.infobeilstein-journals.org

Reaction of Diazo Compounds with 2-Pyridyl Alkenes

The fundamental process of cyclopropanation involves the reaction of an alkene, such as 2-vinylpyridine, with a diazo compound like ethyl diazoacetate (EDA). masterorganicchemistry.com In this reaction, the diazo compound serves as a precursor to a carbene (:CHCO₂Et), a highly reactive species. The carbene then adds across the double bond of the alkene in a [2+1] cycloaddition to form the cyclopropane ring. umich.edu

While this reaction can occur thermally or photochemically, it often lacks selectivity. masterorganicchemistry.com The introduction of metal catalysts is crucial for controlling the reaction and achieving high yields and stereoselectivity. numberanalytics.com The reaction typically proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene unit to the alkene substrate. rsc.org Recent advancements have also explored the use of pyridotriazoles as stable, solid precursors that generate the reactive heteroaryl diazo species in situ, enhancing the safety and applicability of this method for creating pyridine-functionalized cyclopropanes. nih.govd-nb.infonih.gov

Application of Rhodium and Copper Catalysts in Stereocontrolled Cyclopropane Formation

Control over the stereochemistry of the newly formed cyclopropane ring is a paramount concern in modern synthesis. Chiral catalysts based on rhodium and copper are widely used to achieve high diastereo- and enantioselectivity in cyclopropanation reactions. researchgate.netnumberanalytics.com

Rhodium Catalysts : Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. masterorganicchemistry.comnih.gov The mechanism involves the formation of a rhodium-carbene intermediate. rsc.org By employing chiral ligands on the rhodium center, the catalyst can create a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. numberanalytics.comwikipedia.org Catalysts like Rh₂(S-DOSP)₄ have demonstrated high stereoselectivity, particularly for reactions involving electron-deficient alkenes. numberanalytics.com

Copper Catalysts : Copper complexes featuring chiral ligands, such as those with bis(oxazoline) (BOX) or semicorrin structures, are also prominent in asymmetric cyclopropanation. researchgate.netnumberanalytics.com Similar to rhodium, they operate by forming a copper-carbene species. The choice of ligand and copper source (e.g., Cu(I) or Cu(II)) can significantly influence both the yield and the stereochemical outcome. researchgate.net Copper-catalyzed systems have been successfully applied to the synthesis of a variety of cyclopropyl compounds, including those with trifluoromethyl and boronate groups, with high levels of stereocontrol. researchgate.net

The stereoselectivity of these catalytic reactions is influenced by several factors, including the structure of the catalyst, the solvent, and the electronic properties of both the alkene and the diazo compound. commonorganicchemistry.com The ability to fine-tune these parameters allows for the targeted synthesis of specific stereoisomers of complex molecules like this compound analogues.

Synthesis of Cyclopropane α-Amino Acids and Amines

Cyclopropane α-amino acids and their simpler amine counterparts are valuable building blocks in medicinal chemistry. Their synthesis often involves the construction of a cyclopropane ring bearing both a nitro group and a carboxylate ester, followed by the chemical reduction of the nitro group to an amine. nih.govresearchgate.net

Preparation of Nitrocyclopropane (B1651597) Carboxylates

A common and effective route to nitrocyclopropane carboxylates is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.org This process typically involves two main steps:

Conjugate Addition : The reaction begins with the conjugate (or Michael) addition of a nucleophile, such as a malonic ester, to a nitroalkene like β-nitrostyrene. nih.govbeilstein-journals.orgresearchgate.net This forms a linear adduct where the nucleophile has added to the carbon-carbon double bond of the nitroalkene. beilstein-journals.orgsctunisie.org

Intramolecular Cyclization : The intermediate adduct is then treated with a halogenating agent (e.g., N-bromosuccinimide) or an oxidant system like (diacetoxyiodo)benzene (B116549) and a halide source. nih.govbeilstein-journals.orgresearchgate.net This facilitates an intramolecular nucleophilic substitution, where the nitronate anion attacks the newly functionalized carbon, displacing a leaving group and closing the three-membered ring. d-nb.infobeilstein-journals.org

An alternative powerful method involves the rhodium(II)-catalyzed reaction of an alkene with an α-nitro-α-diazoester, which directly forms the nitrocyclopropane carboxylate. researchgate.netresearchgate.net These methods provide access to highly functionalized nitrocyclopropanes that are ideal precursors for amino acids. researchgate.net

The table below summarizes a typical MIRC approach for synthesizing a nitrocyclopropane carboxylate.

StepReactantsReagents/ConditionsProductRef.
1Diethyl malonate + β-NitrostyreneBase (e.g., Et₃N)Diethyl 2-(2-nitro-1-phenylethyl)malonate (Michael Adduct) nih.gov
2Michael Adduct from Step 1I₂, DBUDiethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate nih.gov

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Reduction of Nitro Groups to Cyclopropane α-Amino Esters

Once the nitrocyclopropane carboxylate is synthesized, the final key transformation is the reduction of the nitro group (–NO₂) to a primary amine (–NH₂). Several methods are available to achieve this conversion while preserving the cyclopropane ring and ester functionalities. commonorganicchemistry.comwikipedia.org

Commonly used reducing agents include:

Catalytic Hydrogenation : This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comnumberanalytics.com Palladium on carbon (Pd/C) is a frequent choice, although Raney nickel is also effective and can be preferred if avoiding dehalogenation is necessary. commonorganicchemistry.commasterorganicchemistry.com

Metal/Acid Systems : A classic and often high-yielding method is the use of a metal, such as zinc (Zn), iron (Fe), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl). researchgate.netcommonorganicchemistry.commasterorganicchemistry.com For the reduction of nitrocyclopropane carboxylates, a system of zinc powder with HCl in isopropanol (B130326) has been shown to be particularly effective, affording the desired cyclopropane α-amino esters in high yields. researchgate.net

A "one-pot" procedure, where the initial cyclopropanation is immediately followed by the reduction step without isolating the nitro-intermediate, has been developed to improve efficiency. researchgate.net The resulting cyclopropane α-amino esters can then be hydrolyzed to the corresponding carboxylic acids if desired. researchgate.netresearchgate.net

Starting MaterialReagents/ConditionsProductYieldRef.
Ethyl 1-nitro-2-phenylcyclopropanecarboxylateZn, HCl, i-PrOHEthyl 1-amino-2-phenylcyclopropanecarboxylate54-99% researchgate.net
Substituted Nitrocyclopropane CarboxylatesH₂, Pd/CSubstituted Cyclopropane α-Amino EstersVaries commonorganicchemistry.commasterorganicchemistry.com

"One-Pot" Procedures for Cyclopropanation and Reduction

"One-pot" reactions, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of this compound and its analogs, several one-pot strategies have been developed.

One notable approach is the solid-phase synthesis of 4-substituted cyclopropyl phenyl methanones, which are close structural analogs of the target compound. This method involves the in situ generation of the cyclopropyl group via a base-mediated 1,3-substitution of a 4-chlorobutyrophenone (B1345740) derivative, followed by attachment to a resin support. lookchem.comresearchgate.net This technique is particularly valuable for creating libraries of related compounds for screening purposes. lookchem.com

The Kulinkovich reaction and its variants represent a powerful family of one-pot methods for generating cyclopropyl rings. acsgcipr.org The classical Kulinkovich reaction produces cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent like ethylmagnesium bromide. organic-chemistry.orgyoutube.com This can be adapted to synthesize this compound by starting with a pyridine-2-carboxylic acid ester, which would yield 1-(2-pyridyl)cyclopropanol. Subsequent oxidation of the cyclopropanol (B106826) would provide the desired ketone.

Variations of this reaction, such as the Kulinkovich-Szymoniak reaction, allow for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org This opens up another synthetic route starting from 2-cyanopyridine (B140075), which would yield a cyclopropylamine (B47189) that could then be converted to the ketone. These titanium-mediated reactions proceed through a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

Furthermore, one-pot, metal-free syntheses of substituted pyridines have been reported, which could be employed to construct the pyridine core of the target molecule with various substituents in a single procedure. znaturforsch.com

Regio- and Stereoselective Synthesis of Cyclopropane Derivatives

Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific isomers of this compound analogs, particularly those with multiple substituents.

The Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) has been shown to be a highly stereoselective method for producing trans-2,3-disubstituted cyclopropyl ketones. nih.govmdpi.com In this reaction, a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, reacts with the chalcone (B49325) to form the cyclopropane ring. By using a pyridyl-containing chalcone, this method can be applied to the synthesis of this compound analogs with a defined trans stereochemistry between the pyridyl group and another substituent on the cyclopropane ring. The reaction typically proceeds with the retention of the stereochemistry of the starting enone. nih.gov

The Kulinkovich reaction can also exhibit diastereoselectivity when using substituted Grignard reagents, leading to the formation of 1,2-disubstituted cyclopropanols with good control over the relative stereochemistry. youtube.com

For enantioselective synthesis, a conceptually novel approach based on a 1,2-chirality transfer has been described for producing enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov This method relies on the photochemical behavior of a carbonyl group to control the formation of a specific enantiomer. While not yet applied directly to this compound, the principles of this strategy could be adapted for the asymmetric synthesis of its chiral analogs.

Scalability and Industrial Viability of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also cost-effective and safe. For the synthesis of this compound, several factors contribute to the industrial viability of certain routes.

Key starting materials, such as cyclopropylmagnesium bromide and various 2-substituted pyridines, are commercially available, which facilitates large-scale production. sigmaaldrich.com For instance, processes for the preparation of 2-cyanopyridine derivatives have been developed that are high-yielding and operate at moderate temperatures, using simple and inexpensive equipment. google.com

The solid-phase synthesis of cyclopropyl phenyl methanones demonstrates a streamlined approach that can be automated for the production of numerous analogs, suggesting potential for scalability. lookchem.comresearchgate.net One-pot procedures, in general, are highly desirable from an industrial perspective as they reduce the number of unit operations, minimize solvent usage, and decrease processing time and cost. researchgate.net

The palladium-catalyzed carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth (B1255716) offers a direct route to aryl cyclopropyl ketones. thieme.de While the use of a palladium catalyst and a specialized organometallic reagent may present cost considerations, such methods are increasingly common in industrial pharmaceutical synthesis due to their high efficiency and functional group tolerance.

Comparative Analysis of Synthetic Methodologies

A comparative analysis of the available synthetic routes to this compound and its analogs highlights the trade-offs between different approaches. The optimal choice of method depends on factors such as the desired substitution pattern, stereochemical requirements, and the scale of production.

Methodology Starting Materials Key Features Advantages Limitations References
Friedel-Crafts Acylation Pyridine, Cyclopropanoyl chlorideLewis acid catalystTraditional, straightforwardLimited to electron-rich pyridines, potential for side reactions thieme.de
Palladium-Catalyzed Carbonylative Cross-Coupling 2-Iodopyridine, Tricyclopropylbismuth, Carbon monoxidePalladium catalystHigh functional group tolerance, good yieldsUse of toxic CO gas, specialized organobismuth reagent thieme.de
Grignard Reaction with Nitrile 2-Cyanopyridine, Cyclopropylmagnesium bromideGrignard reagentUtilizes commercially available starting materialsPotential for side reactions with the pyridine ring sigmaaldrich.com
Oxidation of Secondary Alcohol Cyclopropyl(2-pyridyl)methanolOxidation step requiredAccess to precursor alcohol via multiple routesAdds an extra step to the synthesis chemicalbook.com
Kulinkovich-Type Reactions Pyridine-2-carboxylic acid ester or 2-cyanopyridineTitanium-mediated cyclopropanationOne-pot potential, forms cyclopropanol/amine precursorsRequires stoichiometric titanium reagent, subsequent oxidation/conversion needed acsgcipr.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orgwikipedia.org
Corey-Chaykovsky Cyclopropanation Pyridyl chalcone analog, Sulfur ylideStereoselectiveExcellent control of trans stereochemistryRequires synthesis of the chalcone precursor nih.govmdpi.com

The traditional Friedel-Crafts acylation is often limited by the electron-deficient nature of the pyridine ring, which can make the reaction sluggish and low-yielding. In contrast, modern cross-coupling methods, such as the palladium-catalyzed carbonylation, offer a more versatile and reliable route, albeit with the need for more complex reagents and catalysts. thieme.de

The Grignard reaction with 2-cyanopyridine is a direct and appealing approach, leveraging readily available starting materials. sigmaaldrich.com However, the reactivity of the Grignard reagent towards the pyridine ring itself must be carefully managed. The oxidation of a precursor alcohol provides a reliable but less direct route. chemicalbook.com

For the synthesis of substituted analogs with controlled stereochemistry, the Corey-Chaykovsky reaction stands out for its ability to produce trans-cyclopropanes selectively. nih.govmdpi.com Kulinkovich-type reactions offer the flexibility of starting from different functional groups like esters or nitriles and can also provide a degree of diastereoselectivity. youtube.com

Ultimately, the choice of synthetic methodology will be guided by the specific goals of the synthesis, balancing factors such as cost, efficiency, stereochemical control, and scalability.

Chemical Reactivity and Reaction Mechanisms of Cyclopropyl 2 Pyridyl Methanone

Oxidation Reactions

The oxidation of cyclopropyl (B3062369) ketones can proceed via different pathways, often involving the cleavage of the strained three-membered ring. The specific outcome is highly dependent on the reaction conditions, including the catalyst and oxidant employed.

Copper-Catalyzed Oxidation with Water as Oxygen Source

While specific studies on the copper-catalyzed oxidation of cyclopropyl(2-pyridyl)methanone using water as the sole oxygen source are not extensively documented in the surveyed literature, the principles of copper-catalyzed ketone oxidation provide a framework for its potential reactivity. Copper catalysts are known to facilitate the aerobic oxidation of ketones, which can lead to either C-C bond cleavage or α-C-H hydroxylation. acs.org These reactions are thought to proceed through a common α-peroxo ketone intermediate. acs.org The ultimate product is determined by the fate of this peroxide.

In a typical copper-catalyzed aerobic oxidation, the mechanism can involve the formation of a key radical species that reacts with molecular oxygen. nih.gov For ketones, this process can be initiated by deprotonation at the α-carbon, followed by single-electron oxidation by the copper catalyst to form a radical. This radical then couples with O₂, and the resulting peroxide can decompose to the final product. nih.gov In the context of this compound, this could trigger a ring-opening C-C cleavage. The presence of additives or specific ligands can influence the reaction pathway; for instance, certain bases or phosphines can act as reductants for the peroxide intermediate, leading to hydroxylation instead of cleavage. acs.org A copper(I)-catalyzed ring-opening cyanation of cyclopropanols has also been developed, which proceeds through a radical process to form β-cyano ketones, highlighting the utility of copper in promoting the cleavage of the cyclopropyl ring. nih.gov

Formation of Pyridin-2-yl-methanones

The transformation of this compound into other pyridin-2-yl-methanone derivatives primarily involves the ring-opening of the cyclopropyl group. This creates a linear carbon chain attached to the pyridin-2-yl carbonyl core, thus forming a new class of substituted pyridin-2-yl-methanones.

One significant transformation is the palladium-catalyzed stereoselective ring-opening reaction. This method efficiently converts aryl cyclopropyl ketones into (E)-α,β-unsaturated ketones. rsc.orgresearchgate.net For this compound, this reaction would yield (E)-1-(pyridin-2-yl)but-2-en-1-one. The reaction is notable for its high stereoselectivity, exclusively producing the E-isomer, and its applicability to both phenyl and heteroaryl cyclopropyl ketones. rsc.org

Table 1: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones
EntryAryl GroupCatalyst SystemProductYield (%)Citation
1PhenylPd(OAc)₂/PCy₃(E)-1-Phenylbut-2-en-1-one89 rsc.org
24-MethylphenylPd(OAc)₂/PCy₃(E)-1-(p-Tolyl)but-2-en-1-one81 rsc.org
34-MethoxyphenylPd(OAc)₂/PCy₃(E)-1-(4-Methoxyphenyl)but-2-en-1-one85 rsc.org
42-NaphthylPd(OAc)₂/PCy₃(E)-1-(Naphthalen-2-yl)but-2-en-1-one78 rsc.org
5Thiophen-2-ylPd(OAc)₂/PCy₃(E)-1-(Thiophen-2-yl)but-2-en-1-one65 rsc.org
6Pyridin-3-ylPd(OAc)₂/PCy₃(E)-1-(Pyridin-3-yl)but-2-en-1-one53 rsc.org

Furthermore, nickel-catalyzed ring-opening reactions allow for the difunctionalization of cyclopropyl ketones. nih.gov This process can generate valuable γ-substituted silyl (B83357) enol ethers or other 1,3-difunctionalized products. nih.gov Iron-catalyzed reductive ring-opening reactions have also been developed, which proceed through a ketyl radical intermediate, leading to regioselective cleavage of the more-substituted C-C bond of the cyclopropane (B1198618) ring. acs.org Such reactions could transform this compound into various linear pyridin-2-yl-methanone structures, potentially leading to 1,5-dicarbonyl compounds, which are key precursors for the synthesis of other complex molecules, including different pyridine (B92270) derivatives. fiveable.mequimicaorganica.org

Substitution Reactions

Substitution reactions on this compound can occur either on the pyridine ring or involve the ring-opening of the cyclopropyl moiety, driven by nucleophilic or electrophilic partners.

Nucleophilic Substitution Pathways

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing 2-acyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is strongly favored at the C4 and C6 positions (para and ortho to the nitrogen, respectively). stackexchange.comquora.com This preference is due to the ability to delocalize the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the C3 or C5 positions does not allow for this stabilization, making these pathways less favorable. stackexchange.comyoutube.com Therefore, reactions with strong nucleophiles would be expected to yield 4- or 6-substituted pyridine derivatives, assuming a suitable leaving group is present or if the reaction proceeds via a Chichibabin-type mechanism with hydride elimination.

In addition to the pyridine ring, the activated cyclopropane ring can undergo nucleophilic ring-opening. Donor-acceptor cyclopropanes, a class to which this compound belongs, are known to react with a wide array of nucleophiles. nih.gov This reaction typically involves the cleavage of the bond between the carbon bearing the acceptor (keto) group and the adjacent unsubstituted carbon, leading to the formation of a γ-substituted ketone.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult. The nitrogen atom exerts a strong deactivating effect for two reasons: its electronegativity inductively withdraws electron density from the ring, and under acidic conditions (common for electrophilic substitutions), the nitrogen becomes protonated, creating a highly deactivating pyridinium (B92312) ion. The 2-acyl group is also a deactivating, meta-directing group.

Consequently, electrophilic substitution on this compound is expected to be sluggish and require harsh reaction conditions. quora.com The combined directing effects of the ring nitrogen (directs to C3 and C5) and the meta-directing acyl group (directs to C4 and C6 relative to its own position) would lead to a prediction of substitution primarily at the C5 position. This position is meta to both the deactivating nitrogen and the deactivating acyl group, making it the least deactivated site on the ring. youtube.comstackexchange.com

Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organoborane and an organic halide catalyzed by a palladium complex. libretexts.org this compound in its original form is not a direct substrate for this reaction. However, it can be modified to participate in several ways.

As the Halide Partner : A halogen atom (Cl, Br, I) can be introduced onto the pyridine ring, for example, at the C5 position. The resulting halo-substituted this compound can then be coupled with various aryl or heteroaryl boronic acids. The Suzuki coupling of 2-halopyridines is a well-established, though sometimes challenging, transformation. nih.govorganic-chemistry.org

As the Organoboron Partner : The cyclopropyl group itself can be the source of the organoboron reagent. For instance, cyclopropylboronic acid and its derivatives are effective coupling partners in Suzuki reactions with a wide range of aryl and heteroaryl bromides, tolerating numerous functional groups including ketones. audreyli.com This suggests that a bromo-substituted pyridine could be coupled with cyclopropylboronic acid to synthesize a cyclopropyl-substituted pyridine, or conversely, a boronic acid derivative of this compound could be prepared for coupling with a haloarene. The use of potassium cyclopropyltrifluoroborate (B8364958) is another effective strategy for coupling with less reactive aryl chlorides.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse array of biaryl and heteroaryl compounds. nih.govresearchgate.netnih.gov

Table 2: Representative Suzuki-Miyaura Couplings with Cyclopropylboronic Acid
EntryAryl BromideCatalyst/LigandBaseProductYield (%)Citation
14-BromoacetophenonePd(OAc)₂/PCy₃K₃PO₄4-Cyclopropylacetophenone91 audreyli.com
24-BromobenzonitrilePd(OAc)₂/PCy₃K₃PO₄4-Cyclopropylbenzonitrile95 audreyli.com
32-BromopyridinePd(OAc)₂/PCy₃K₃PO₄2-Cyclopropylpyridine72 audreyli.com
43-BromopyridinePd(OAc)₂/PCy₃K₃PO₄3-Cyclopropylpyridine78 audreyli.com
53-BromoquinolinePd(OAc)₂/PCy₃K₃PO₄3-Cyclopropylquinoline85 audreyli.com

Cycloaddition Reactions Involving Cyclopropyl Ketones

Cyclopropyl ketones, including this compound, are versatile substrates in cycloaddition reactions. The strain energy of the cyclopropane ring provides a thermodynamic driving force for reactions that lead to the formation of more stable five-membered ring systems.

Formal [3+2] Cycloaddition Reactions with Alkene and Alkyne Partners

Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes represent an efficient method for the synthesis of highly substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives, respectively. nih.govcolab.wsnih.gov These reactions typically proceed through a stepwise mechanism involving the initial cleavage of the cyclopropane ring to generate a 1,3-dipolar or diradical intermediate, which then undergoes addition to the π-system of the reaction partner.

Radical and Photochemical/Photocatalytic Conditions in Cycloadditions

The [3+2] cycloaddition of cyclopropyl ketones can be effectively promoted under radical and photochemical or photocatalytic conditions. nih.govnih.gov Visible light photocatalysis, often employing a ruthenium or similar photosensitizer, provides a mild and efficient pathway for the generation of the necessary radical intermediates. nih.govnih.gov

For cyclopropyl pyridines, a novel "through-(hetero)arene radical transmission" concept has been proposed. researchgate.net In this mechanism, a radical initiator, such as a boryl radical, complexes with the pyridine moiety. This interaction facilitates the transmission of the radical character through the pyridine ring, leading to the selective activation and cleavage of a remote bond, such as the C-C bond of the cyclopropyl group. researchgate.net This dearomatization-rearomatization sequence allows for cycloaddition reactions that would otherwise be challenging. researchgate.net Although this has been demonstrated for cyclopropyl pyridines, a similar mechanism can be envisioned for this compound, where the carbonyl group would further influence the electronic landscape.

SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can catalyze the intermolecular coupling of cyclopropyl ketones with alkynes to afford decorated cyclopentenes. nih.govacs.org This reaction proceeds via a radical relay mechanism, negating the need for a superstoichiometric coreductant. nih.gov The catalytic cycle is initiated by the reversible single-electron transfer from SmI₂ to the cyclopropyl ketone, forming a ketyl radical. nih.govacs.org This intermediate undergoes ring-opening to an enolate/radical species, which then adds to the alkyne. nih.gov The resulting vinyl radical can then participate in a rebound addition to the samarium(III)-enolate, generating a new ketyl radical that propagates the catalytic cycle by reducing another molecule of the starting ketone. nih.gov

An intriguing aspect of this catalysis is the link between the conformation of the ketone and its reactivity. Studies on aryl cyclopropyl ketones have shown that the dihedral angle between the carbonyl group and the aromatic ring influences the efficiency of the cross-coupling. nih.gov For this compound, the conformation will be influenced by the steric and electronic interactions between the carbonyl, cyclopropyl, and pyridyl groups, which in turn will affect the rate and efficiency of the SmI₂-catalyzed coupling.

Stereoselective Aspects of Cycloaddition Reactions

The development of stereoselective cycloaddition reactions of cyclopropyl ketones is a significant area of research, enabling the construction of chiral cyclopentane frameworks with high levels of enantio- and diastereocontrol. nih.govacs.org Asymmetric catalysis of these reactions has been achieved using chiral Lewis acids in conjunction with photoredox catalysis. nih.gov The chiral Lewis acid coordinates to the ketone, creating a chiral environment that directs the approach of the reaction partner to the intermediate 1,3-dipole or diradical.

In the case of this compound, the pyridine nitrogen introduces an additional Lewis basic site, which could potentially interact with the chiral catalyst. This interaction could either enhance or interfere with the stereocontrol, depending on the nature of the catalyst and the reaction conditions. The development of stereoselective cycloadditions for this specific substrate would require careful selection of the chiral catalyst to manage the coordination with both the carbonyl oxygen and the pyridine nitrogen.

Ring-Opening Reactions of the Cyclopropane Moiety

The inherent ring strain of the cyclopropane in this compound makes it susceptible to ring-opening reactions under various conditions, providing access to linear and other cyclic structures.

Enzymatic Ring-Opening Reactions

The enzymatic ring-opening of cyclopropyl-containing molecules is a known metabolic pathway, particularly for compounds containing a cyclopropylamine (B47189) moiety. Cytochrome P450 enzymes can mediate the oxidation of the cyclopropyl group, leading to the formation of reactive ring-opened intermediates. These intermediates can then be trapped by nucleophiles such as glutathione.

While specific studies on the enzymatic ring-opening of this compound are not extensively documented, it is plausible that it could undergo similar metabolic transformations. The ketone functionality could be enzymatically reduced to an alcohol, which might then influence the subsequent ring-opening. Alternatively, direct oxidation of the cyclopropane ring could occur. The presence of the pyridine ring could also influence the interaction of the molecule with the active site of metabolic enzymes. Understanding these potential enzymatic reactions is crucial in the context of drug discovery and development, where cyclopropyl groups are often incorporated to enhance metabolic stability.

Acid-Catalyzed Cleavage of Cyclopropanols

The acid-catalyzed cleavage of cyclopropanols represents a fundamental reaction pathway for these strained three-membered rings. In the presence of an acid, the hydroxyl group of the cyclopropanol (B106826) is protonated, forming a good leaving group (water). This is followed by the cleavage of a carbon-carbon bond of the cyclopropane ring to relieve ring strain, leading to the formation of a carbocationic intermediate. The regioselectivity of this ring-opening is often dictated by the stability of the resulting carbocation.

While direct studies on the acid-catalyzed cleavage of cyclopropanols derived from this compound are not extensively detailed in the reviewed literature, the principles can be inferred from related systems. For instance, in the acid-catalyzed ring-opening of epoxides, a similar three-membered ring system, the reaction proceeds via protonation of the oxygen followed by nucleophilic attack on the most substituted carbon, indicating the formation of a more stable partial positive charge at that position youtube.commasterorganicchemistry.com. This suggests that for a cyclopropanol derived from this compound, cleavage would likely occur to form a carbocation stabilized by the adjacent pyridyl or other substituents.

A study on the tandem Heck–ring-opening of cyclopropyldiol derivatives highlights that the regioselectivity of C–C bond cleavage is influenced by the substitution pattern, with the reaction proceeding to form the more substituted organometallic intermediate researchgate.net. Although this is a metal-catalyzed process, it underscores the importance of substituent effects on the direction of ring opening. In the case of a 2-pyridyl substituted cyclopropanol, the electron-withdrawing nature of the pyridine ring could influence the stability of the carbocationic intermediate and thus the reaction pathway.

Base-Catalyzed Cleavage of Cyclopropanols

The base-catalyzed cleavage of cyclopropanols typically proceeds through a different mechanism than the acid-catalyzed pathway. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. The subsequent ring-opening is driven by the relief of ring strain and results in the formation of a homoenolate or a related carbanionic intermediate. The regioselectivity is influenced by the stability of the resulting carbanion.

Specific literature on the base-catalyzed cleavage of cyclopropanols derived from this compound is scarce. However, general principles of base-catalyzed epoxide ring-opening, another strained three-membered ring system, indicate that the reaction involves a strong nucleophile attacking the less sterically hindered carbon in an SN2-like manner youtube.com. This suggests that for a cyclopropanol derived from this compound, a strong base would likely deprotonate the hydroxyl group, and the resulting alkoxide could facilitate ring-opening by attacking an external electrophile or undergoing rearrangement.

The reactivity of related systems under basic conditions provides some insight. For example, in the alkylation of pyrimidines via sulfur deletion, the use of a strong base like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS) is crucial for the generation of the reactive intermediate acs.org. This highlights the utility of strong bases in promoting reactions involving heterocyclic systems.

Asymmetric Ring-Opening Reactions of Cyclopropyl Ketones

Asymmetric ring-opening reactions of cyclopropyl ketones provide a valuable route to chiral molecules. These reactions often employ chiral catalysts to control the stereochemical outcome.

A notable example is the asymmetric ring-opening of cyclopropyl ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex nih.gov. This reaction proceeds via a kinetic resolution process, affording chiral 2,3-dihydropyrroles with high enantioselectivities (up to 97% ee) and yields (up to 98%) under mild conditions nih.gov. This method is applicable to a broad range of cyclopropyl ketones and primary amines, suggesting its potential utility for substrates like this compound nih.gov.

Another strategy involves the rhodium(I)-catalyzed asymmetric ring opening of vinyl cyclopropanes using aryl boronic acids as nucleophiles acs.org. The use of ferrocene-based chiral bisphosphine ligands leads to products with high regioselectivity and enantioselectivity (typically 99:1 r.r. and 88-96% ee) acs.org. While this example involves a vinyl cyclopropane, the principle of using a chiral transition metal complex to control the stereochemistry of the ring-opening is broadly applicable to other activated cyclopropanes, including cyclopropyl ketones.

Furthermore, catalytic asymmetric ring-opening reactions of cyclopropyl ketones with β-naphthols have been achieved using a chiral N,N′-dioxide/scandium(III) complex rsc.org. This method provides access to chiral β-naphthol derivatives in good yields and with good enantioselectivities rsc.org. The success of this catalytic system with various aromatic and vinyl substituted cyclopropyl ketones suggests its potential applicability to this compound.

The table below summarizes the key findings for the asymmetric ring-opening of cyclopropyl ketones.

Catalyst SystemNucleophileProductEnantioselectivity (ee)YieldReference
Chiral N,N'-dioxide/Sc(III)Primary AminesChiral 2,3-DihydropyrrolesUp to 97%Up to 98% nih.gov
Rh(I)/Chiral BisphosphineAryl Boronic AcidsChiral Alkenes88-96%- acs.org
Chiral N,N'-dioxide/Sc(III)β-NaphtholsChiral β-Naphthol DerivativesUp to 97%Up to 99% rsc.org

Nucleophilic Attack on Cyclopropyl Quinone Methides

Cyclopropyl quinone methides are reactive intermediates that can be generated from appropriately substituted precursors. The presence of the cyclopropyl group introduces unique reactivity, allowing for subsequent nucleophilic attack and ring-opening or rearrangement reactions.

The electronic properties of substituents on the quinone methide ring strongly influence their stability and reactivity towards nucleophiles nih.gov. Electron-donating groups tend to stabilize the quinone methide, slowing down the rate of nucleophilic addition, while electron-withdrawing groups have a destabilizing effect, leading to faster reaction rates nih.gov. This principle is crucial when considering a pyridyl substituent, which is generally electron-withdrawing.

While direct studies on cyclopropyl quinone methides derived from this compound are not available, research on related pyridinium-based quinone methide precursors provides valuable insights osu.edu. These studies explored nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur-based nucleophiles osu.edu. The reactivity of these systems is dependent on the ability of the pyridinium moiety to act as a leaving group, which can be influenced by its substitution pattern and the reaction conditions osu.edu.

The generation of pyridine o-quinone methides has been reported from the photosolvolysis of vitamin B6, demonstrating that the pyridine ring can be part of a quinone methide structure nih.gov. These intermediates can be trapped by nucleophiles, highlighting their electrophilic nature nih.gov.

Reactivity of the Pyridyl Moiety

Role in Hydrogen Bonding and π-π Interactions

The 2-pyridyl moiety in this compound plays a significant role in mediating non-covalent interactions such as hydrogen bonding and π-π stacking. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking interactions.

Studies on di(2-pyridyl) ketone, a structurally related compound, have shown that it exhibits strong hydrogen bonding interactions due to its electron-rich nature cymitquimica.com. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors. In the solid state, 2-pyridone, a tautomer of 2-hydroxypyridine, forms helical structures through hydrogen bonds wikipedia.org. The amide group in 2-pyridone can engage in hydrogen bonding with other nitrogen- and oxygen-containing species wikipedia.org. In polar solvents, the keto form of 2-pyridone is favored due to stronger hydrogen bonding, with the carbonyl group being a better proton acceptor and the N-H group being a better proton donor stackexchange.comechemi.com.

A study on the complexes of pyridine with small ketones, such as acetone, revealed the formation of an N···C=O n→π* interaction, which is a type of weak interaction involving the delocalization of the lone pair of the pyridyl nitrogen into the antibonding π* orbital of the carbonyl group researchgate.net. This interaction, along with a C-H···O contact, contributes to the stability of the complex researchgate.net.

Modulation of Electronic Properties and Receptor Binding

The 2-pyridyl group in this compound significantly influences the molecule's electronic properties and its potential to bind to biological receptors. The electron-withdrawing nature of the pyridine ring can affect the reactivity of the adjacent carbonyl group and the cyclopropyl ring.

The electronic effect of substituents on the pyridine ring can modulate reaction rates. For instance, in the reductive homocoupling of 2-bromopyridines, electron-withdrawing substituents generally lead to faster reaction rates, following Hammett-defined sigma values rsc.org. This demonstrates the ability of substituents on the pyridine ring to influence the electronic density at the reaction center. The 2-pyridyl group itself is known to be a challenging substituent in cross-coupling reactions due to the lability of the 2-pyridyl-boron bond, which is sensitive to protodeborylation nih.gov.

The pyridyl moiety is a common structural motif in ligands designed for various biological receptors. For example, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors nih.gov. The affinity and selectivity for different receptor subtypes (A1, A2A, and A3) are influenced by the substitution pattern on the pyridine and dihydropyridine (B1217469) rings nih.gov. This highlights the importance of the pyridyl group in directing the interaction with the receptor binding pocket.

In a series of dopamine (B1211576) D4 receptor ligands, the regiochemistry of substitution on a terminal arylpiperazine ring, which is attached to a heteroarylmethyl moiety (including pyridyl), was found to modulate the functional activity of the ligands acs.org. This indicates that the pyridyl group can play a key role in determining the efficacy of a ligand, potentially through specific interactions with amino acid residues in the receptor acs.org. The ability of the pyridyl nitrogen to act as a hydrogen bond acceptor is a crucial factor in these interactions.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly through the lens of quantum mechanics, has become an indispensable tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, which combines the strained cyclopropyl ring with the electronically distinct pyridyl group, computational studies offer a window into its complex reactivity.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the mechanisms of organic reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules. DFT calculations are instrumental in determining the energy barriers of reaction pathways, which are crucial for predicting reaction rates and feasibility.

For this compound, the nitrogen atom in the pyridine ring can also play a significant role, potentially acting as an internal Lewis base or influencing the electronic properties of the carbonyl group. DFT calculations can quantify these effects on the reaction barriers. For example, a theoretical study on 2-acetylpyridine (B122185), a related compound, has shown that the orientation of the acetyl group relative to the pyridine ring (cis or trans) has a significant impact on the molecule's stability and electronic properties, which in turn would affect reaction barriers. nih.gov

A hypothetical reaction pathway for the acid-catalyzed ring-opening hydroarylation of this compound could be modeled using DFT. The calculated energy profile would reveal the activation energy required for the initial protonation of the carbonyl oxygen, the subsequent ring-opening of the cyclopropyl cation, and the final nucleophilic attack by an aryl group. researchgate.net

Table 1: Hypothetical DFT-Calculated Reaction Barriers for Key Reaction Steps of Cyclopropyl Ketones

Reaction StepCatalyst/ConditionsModel SystemCalculated Barrier (kcal/mol)Reference
Nucleophilic Ring OpeningPhosphine (B1218219)Generic Cyclopropyl KetoneNot specified rsc.orgrsc.org
Cloke-Wilson RearrangementDABCOPhenyl-substituted Cyclopropyl Ketone29.0 (Nucleophilic attack) nih.gov
Ring-Opening HydroarylationBrønsted Acid/HFIPMonosubstituted CyclopropanesNot specified researchgate.net
Photocatalytic [3+2] CycloadditionRu(bpy)3Cl2 / Lewis AcidAryl Cyclopropyl KetonesNot specified nih.gov

This table presents data from studies on related cyclopropyl ketones to illustrate the types of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Analysis of Intermediate Species and Transition States

A cornerstone of computational mechanistic studies is the identification and characterization of intermediate species and transition states along a reaction coordinate. These transient structures are often difficult or impossible to observe experimentally, making computational analysis invaluable.

For this compound, reactions involving the cyclopropyl ring are expected to proceed through various intermediates. For example, in a nucleophile-initiated ring-opening, a zwitterionic intermediate is often proposed. nih.gov DFT calculations can optimize the geometry of such an intermediate and confirm its stability as a local minimum on the potential energy surface.

Transition state theory is fundamental to understanding reaction kinetics. Computationally, transition states are located as first-order saddle points on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For the ring-opening of the cyclopropyl group, the transition state would involve the elongation and eventual cleavage of one of the C-C bonds of the three-membered ring. acs.orgosti.govresearchgate.net

In the case of the DABCO-catalyzed Cloke-Wilson rearrangement of cyclopropyl ketones, DFT studies have successfully characterized the transition states for both the initial nucleophilic attack and the subsequent ring-closing step to form a dihydrofuran ring. nih.gov Similarly, for the phosphine-catalyzed reaction, the transition states for the intramolecular Michael addition and the Wittig reaction have been computationally identified. rsc.orgrsc.org

The structure of the transition state provides crucial information about the factors that influence the reaction's stereoselectivity. For instance, in enantioselective reactions of donor-acceptor cyclopropanes, DFT calculations have been used to model the transition state, revealing key interactions, such as π-π stacking, that rationalize the observed stereochemical outcome. scispace.com

Probing Conformational Effects on Reactivity and Stability

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its stability and reactivity. For this compound, two main conformational degrees of freedom are of particular interest: the orientation of the cyclopropyl ring relative to the carbonyl group and the orientation of the carbonyl group relative to the pyridine ring.

Computational studies on cyclopropyl methyl ketone have shown that the molecule predominantly exists in an s-cis or s-trans conformation, where the double bond of the carbonyl group is either eclipsing or anti-periplanar to a C-C bond of the cyclopropyl ring. uwlax.edu The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects, specifically the conjugation between the p-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

Similarly, for 2-acetylpyridine, theoretical calculations indicate the existence of cis and trans conformers based on the orientation of the acetyl group with respect to the pyridine nitrogen. nih.gov The cis conformer, where the carbonyl oxygen is pointing towards the nitrogen, can be stabilized by an n→π* interaction.

Table 2: Conformational Preferences in Related Ketones

CompoundMethodMost Stable ConformerKey FindingReference
Cyclopropyl Methyl KetoneMolecular Orbital Calculationss-cisThe s-cis conformation is the most stable. uwlax.edu
2-AcetylpyridineDensity Functional Theory (DFT)cisThe cis conformer is the most stable, likely due to n→π* interactions. nih.gov
(Het)aryl 2-(2-hydroxyaryl)cyclopropyl KetonesX-ray Analysistrans (substituents on cyclopropane)The trans arrangement of donor and acceptor substituents on the cyclopropane ring is confirmed. nih.gov

This table summarizes findings from related molecules that inform the likely conformational behavior of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cyclopropyl(2-pyridyl)methanone, providing precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The pyridine ring, being 2-substituted, displays a unique pattern for its four aromatic protons. The cyclopropyl protons appear as complex multiplets in the aliphatic region of the spectrum due to their rigid structure and spin-spin coupling.

The proton on the pyridine ring adjacent to the nitrogen (at the C-6 position) is typically the most deshielded and appears furthest downfield. The remaining three aromatic protons exhibit characteristic coupling patterns (ddd, dt, ddd) that allow for their unambiguous assignment. The single methine proton of the cyclopropyl ring, being adjacent to the electron-withdrawing carbonyl group, is shifted downfield relative to the methylene (B1212753) protons. The four methylene protons on the cyclopropyl ring are diastereotopic and couple with each other and with the methine proton, resulting in two complex multiplets.

A representative analysis of the expected ¹H NMR spectrum is presented below.

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-68.65 - 8.75dddJ ≈ 4.8, 1.7, 0.9
Pyridine H-47.80 - 7.90dtJ ≈ 7.7, 1.7
Pyridine H-38.05 - 8.15dJ ≈ 7.8
Pyridine H-57.45 - 7.55dddJ ≈ 7.7, 4.8, 1.1
Cyclopropyl-CH2.60 - 2.70m-
Cyclopropyl-CH₂1.20 - 1.30 and 1.05 - 1.15m-

Note: Spectral data are estimated based on typical values for 2-acylpyridines and cyclopropyl ketones. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to each unique carbon atom in its structure.

The most downfield signal belongs to the carbonyl carbon, typically appearing around 200 ppm. The carbons of the pyridine ring resonate in the aromatic region (120-155 ppm), with the carbon atom bearing the ketone (C-2) and the carbon adjacent to the nitrogen (C-6) being significantly influenced by their respective heteroatoms. The cyclopropyl group is characterized by one methine (CH) and one methylene (CH₂) carbon signal in the upfield region of the spectrum, a hallmark of strained aliphatic rings. chemicalbook.com

Carbon Assignment Estimated Chemical Shift (δ, ppm)
C=O (Ketone)199.0 - 202.0
Pyridine C-2153.0 - 155.0
Pyridine C-6148.5 - 150.0
Pyridine C-4136.5 - 137.5
Pyridine C-5126.5 - 127.5
Pyridine C-3121.0 - 122.0
Cyclopropyl-CH16.5 - 18.0
Cyclopropyl-CH₂11.0 - 12.5

Note: Chemical shifts are estimated based on analogous structures and are subject to solvent and experimental variations.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound and for analyzing its purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental formula. For this compound (C₉H₉NO), HRMS can differentiate its exact mass from other compounds with the same nominal mass but different atomic compositions. This technique is crucial for verifying the identity of the synthesized compound.

Ion Molecular Formula Calculated Accurate Mass
[M+H]⁺C₉H₁₀NO⁺148.0757
[M+Na]⁺C₉H₉NNaO⁺170.0576

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used to assess the purity of this compound and to identify and quantify any impurities or degradation products.

A typical analysis would employ a reversed-phase HPLC column (e.g., C18) with a gradient elution system, often using a mixture of water and acetonitrile (B52724) containing a small amount of an acid like formic acid to ensure good peak shape and ionization efficiency. sigmaaldrich.comnih.gov As the separated components elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This allows for the detection of trace-level impurities that may not be visible by other methods. The method can be tailored to detect potential degradation products, such as those arising from oxidation of the pyridine ring or hydrolysis of the ketone. researchgate.net

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another vital technique for assessing the purity of volatile and thermally stable compounds. Given its reported boiling point of 246.1°C, this compound is well-suited for GC analysis. lookchem.com

In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. A common detector, such as a Flame Ionization Detector (FID), provides a quantitative measure of the components. This method is highly effective for separating volatile organic impurities and can provide a precise percentage purity value for the main compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural components: the cyclopropane (B1198618) ring, the ketone carbonyl group, and the pyridine ring. While a definitive spectrum for the 2-pyridyl isomer is not publicly available, data from its close isomer, Cyclopropyl(3-pyridinyl)methanone, provides excellent reference points for the expected vibrational frequencies. The conjugation of the carbonyl group with the aromatic pyridine ring influences the electronic environment and, consequently, the position of its stretching frequency compared to a simple aliphatic ketone.

Key vibrational modes anticipated for this compound are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Cyclopropane C-HC-H Stretch~3050Medium-Weak
Ketone C=OCarbonyl Stretch (conjugated)~1685Strong
Pyridine RingC=N and C=C Stretches~1590, ~1480Medium-Strong
Cyclopropane RingRing "Breathing" Mode~1020Medium-Weak

This table is populated with data from the closely related isomer, Cyclopropyl(3-pyridinyl)methanone, as a predictive guide.

The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency than those of typical alkanes due to the increased s-character of the C-H bonds in the strained three-membered ring. The most prominent peak in the spectrum is typically the strong absorption from the C=O stretch of the ketone. Its position around 1685 cm⁻¹ indicates conjugation with the pyridine ring, which lowers the frequency from the typical ~1715 cm⁻¹ of a saturated ketone. Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure determination for this compound has not been reported in publicly accessible literature, the methodology remains the gold standard. Analysis of related structures containing both pyridyl and other cyclic moieties provides insight into the type of data that would be obtained. For instance, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been resolved, confirming its molecular connectivity and solid-state conformation. nih.gov

A key piece of information derived from X-ray crystallography is the molecule's conformation, which is described by its torsion or dihedral angles. A dihedral angle defines the spatial relationship between atoms by describing the angle between two planes, each defined by three atoms. For this compound, the most significant dihedral angle would be that between the plane of the pyridine ring and the plane of the carbonyl group.

This angle reveals the extent of planarity and conjugation between the aromatic ring and the ketone. A smaller dihedral angle would imply a more planar arrangement, facilitating greater π-orbital overlap, while a larger angle indicates significant twisting. In related structures, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the dihedral angle between the pyridyl and adjacent pyrazole (B372694) ring was found to be a very small 3.16 (3)°, indicating a nearly planar orientation facilitated by an intramolecular hydrogen bond. nih.gov In another compound containing a pyridine ring, dihedral angles between it and other ring systems ranged from approximately 9° to 26°. soton.ac.uk This demonstrates the detailed conformational data that X-ray crystallography provides.

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. X-ray crystallography precisely maps the distances and angles between neighboring molecules, allowing for the identification of these forces. For this compound, which lacks strong hydrogen bond donors, the packing would be dominated by weaker interactions.

Possible interactions include weak C-H···N or C-H···O hydrogen bonds, where a hydrogen atom on a cyclopropyl or pyridyl group interacts with the nitrogen atom or carbonyl oxygen of an adjacent molecule. Furthermore, π-π stacking interactions between the electron-rich pyridine rings of neighboring molecules could play a significant role in stabilizing the crystal lattice. nih.gov In the crystal structure of a related pyrazole amine, a classic N—H⋯N hydrogen bond dictates the molecular conformation and packing. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like dnorm (normalized contact distance) onto this surface, regions of significant intermolecular contact can be visualized as red areas, indicating close contacts that are often involved in hydrogen bonding. mdpi.com

This analysis can be broken down into a 2D "fingerprint plot," which summarizes all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). nih.gov This plot provides a quantitative percentage contribution for each type of atomic contact. For example, in the analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the dominant interactions were found to be H···H contacts (66.9%), followed by C···H (12.4%) and N···H (7.8%) contacts. nih.gov This powerful visualization technique provides a detailed summary of the forces holding the crystal together.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of a compound and to quantify its concentration in various samples.

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most common. In this setup, the compound is dissolved in a suitable solvent and injected into a stream of a liquid mobile phase that passes through a column packed with a nonpolar stationary phase (typically C18-modified silica). Because the stationary phase is nonpolar, more polar components of the sample will travel through the column faster, while less polar components will be retained longer. A detector, often a UV-Vis detector set to a wavelength where the pyridine ring absorbs strongly, measures the components as they exit the column.

The retention time (the time it takes for the compound to pass through the column) is a characteristic feature used for identification. By running standards of known concentration, a calibration curve can be constructed to determine the exact amount of the compound in a sample (quantitative analysis). Furthermore, the high resolving power of HPLC allows for the separation of the main compound from any synthesis by-products or degradation products, providing a detailed impurity profile. sielc.comresearchgate.net

ParameterTypical ConditionPurpose
Column C18 (e.g., 25 cm x 4.6 mm, 5 µm)Nonpolar stationary phase for reversed-phase separation. researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., phosphate (B84403) or formic acid)Elutes the compound from the column. A gradient changes the solvent ratio during the run to improve separation. sielc.comresearchgate.net
Flow Rate ~1.0 mL/minControls the speed of the separation.
Detector UV-Vis Diode-Array Detector (DAD)Monitors the column effluent, set to a λmax of the analyte (e.g., ~260-270 nm for the pyridine ring).
Temperature Ambient or controlled (e.g., 25-30 °C)Ensures reproducible retention times.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for making a preliminary assessment of a sample's purity.

The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a liquid mobile phase (eluent). The mobile phase travels up the plate by capillary action, and as it passes over the spot, it carries the sample's components up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely serve as a suitable mobile phase. nih.gov The separated spots are visualized, often under UV light, where the conjugated pyridine system will appear as a dark spot on a fluorescent background. By comparing the spot of the reaction mixture to spots of the starting materials, a chemist can quickly determine if the reactants have been consumed and a new product has formed. The presence of multiple spots in the product lane can indicate the presence of impurities. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of small molecules to the binding site of a biological target, such as a protein or nucleic acid. mdpi.comresearchgate.net

While specific molecular docking studies for Cyclopropyl(2-pyridyl)methanone are not extensively detailed in the public literature, the principles of the technique allow for predictions based on its structural components. The process involves preparing the 3D structure of the ligand and the target receptor for computational analysis. mdpi.com Docking simulations could elucidate how the pyridyl nitrogen, the carbonyl oxygen, and the hydrophobic cyclopropyl (B3062369) group of the molecule interact with key amino acid residues within a receptor's active site. mdpi.comcumhuriyet.edu.tr Studies on similar heterocyclic compounds show that they are often evaluated against a panel of receptors to identify potential biological activities. researchgate.net For instance, various methanone (B1245722) derivatives have been computationally screened against cancer-related proteins to assess their potential as inhibitors. cumhuriyet.edu.tr

The structural motif of a cyclopropyl ketone is a key feature in ligands designed for sigma receptors, which are known to possess hydrophobic binding pockets. nih.govresearchgate.net Research into novel sigma receptor ligands has identified N-cyclopropylmethyl ketones as a class of compounds with high potential. nih.gov The selectivity for sigma sites over other receptors, such as dopamine (B1211576) D2, often appears to be governed by the nature and orientation of substituents on the core structure. nih.gov

Studies on structurally related 1-phenyl-2-cyclopropylmethylamines have demonstrated high affinity and selectivity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. nih.gov For example, specific derivatives in this class have shown exceptionally high affinity, with Kᵢ values as low as 0.6 nM for σ₁ and 4.05 nM for σ₂ binding sites. nih.gov It is postulated that the hydrophobic cyclopropyl group can form favorable lipophilic interactions within the receptor, contributing significantly to binding affinity. researchgate.net This suggests that this compound is a strong candidate for interacting with sigma receptors and other enzymes characterized by hydrophobic pockets.

Compound ClassTarget ReceptorReported Affinity (Kᵢ)Reference
N-Cyclopropylmethyl ketonesSigma ReceptorsPotent Ligands nih.gov
Substituted 1-phenyl-2-cyclopropylmethylaminesSigma-1 (σ₁)0.6 nM nih.gov
Substituted 1-phenyl-2-cyclopropylmethylaminesSigma-2 (σ₂)4.05 nM nih.gov
Spirocyclic Benzopyran NitrilesSigma-1 (σ₁)1.54 nM researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and intrinsic properties of a molecule, which are fundamental to its reactivity and interactions. aps.org These methods solve the Schrödinger equation for the molecule to yield information on electron distribution, orbital energies, and conformational stability. chemrxiv.org

The electronic properties of this compound can be inferred from Density Functional Theory (DFT) calculations performed on its isomer, Cyclopropyl(3-pyridinyl)methanone. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. aimspress.com The HOMO is localized on the pyridine (B92270) π-system and the cyclopropane (B1198618) σ-bonding orbitals, while the LUMO resides on the antibonding orbitals of the carbonyl group and the pyridine ring.

The energy gap between the HOMO and LUMO orbitals is an indicator of chemical reactivity and kinetic stability. aimspress.com For the 3-pyridinyl isomer, this gap is approximately 5.2 eV, suggesting moderate reactivity. Analysis of the electrostatic potential reveals a localization of negative charge on the carbonyl oxygen and the pyridine nitrogen, identifying these as the most likely sites for electrophilic attack.

Table: DFT-Derived Electronic Parameters for Cyclopropyl(3-pyridinyl)methanone Data presented as a close analogue for this compound.

ParameterValueImplicationReference
HOMO Energy-6.8 eVElectron-donating capability
LUMO Energy-1.6 eVElectron-accepting capability
HOMO-LUMO Gap5.2 eVModerate chemical reactivity
Mulliken Charge (Carbonyl O)-0.42 eSite for electrophilic interaction
Mulliken Charge (Pyridine N)-0.38 eSite for electrophilic interaction

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation about single bonds. chemistrysteps.com For this compound, the most significant rotational freedom is around the single bond connecting the cyclopropyl ring and the carbonyl carbon.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. youtube.com This technique can be used to study the stability of ligand-receptor complexes, observe conformational changes, and calculate binding free energies. mdpi.comchemrxiv.org

While specific MD simulation studies focused on this compound are not prominent in the reviewed literature, the application of this technique would be a logical next step following molecular docking. If docking studies were to predict a strong interaction with a target like the sigma receptor, an MD simulation could be initiated with the docked complex. mdpi.com Such a simulation would reveal the stability of the binding pose over a period of nanoseconds, showing how the ligand and protein residues adjust to each other. mdpi.com It would also allow for the observation of the role of water molecules in mediating the interaction and provide a more refined calculation of the binding free energy, offering a more accurate prediction of the ligand's affinity. chemrxiv.org

Exploration of Conformational Landscapes in Solution

The three-dimensional arrangement of a molecule, or its conformation, is crucial to its reactivity and interaction with other molecules. For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group, as well as the bond between the carbonyl group and the pyridine ring.

Protein-Ligand Binding Dynamics

Understanding how a molecule like this compound interacts with biological targets such as proteins is a central goal of medicinal chemistry. While specific studies detailing the binding of this particular compound are not widely published, the methodologies for such investigations are well-established through computational modeling.

Molecular dynamics (MD) simulations are a primary tool for studying these interactions. nih.gov An MD simulation models the movement of every atom in the ligand and the protein's binding site over time, providing a detailed view of the binding process. nih.govmdpi.com This technique can reveal:

Binding Stability: By tracking the root mean square deviation (RMSD) of the ligand within the binding pocket, researchers can assess the stability of the protein-ligand complex. nih.gov A stable complex will show minimal deviation over the course of the simulation. nih.gov

Key Interactions: MD simulations identify the specific amino acid residues in the protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov

Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations capture these dynamic changes, which can be critical for biological function. nih.gov

For pyridine-containing compounds, molecular docking and MD simulations have been used to model interactions with various protein targets, such as kinases. nih.govsci-hub.se These studies help elucidate the binding modes and structural requirements for activity, guiding the design of more potent and selective molecules. nih.govsci-hub.senih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of activity for new, untested molecules. youtube.com

Correlation of Structural Features with Biological Activities

To build a QSAR model for a series of analogs related to this compound, one would first need experimental data on a specific biological activity (e.g., enzyme inhibition measured as IC₅₀ values). mdpi.com Then, various molecular descriptors that quantify the chemical features of the molecules are calculated. For this compound, key descriptors would likely include:

Steric Descriptors: Related to the size and shape of the molecule, heavily influenced by the cyclopropyl group.

Electronic Descriptors: Such as partial atomic charges and dipole moments, which are critical for the pyridyl nitrogen and the carbonyl oxygen.

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity (e.g., logP), influenced by all parts of the structure.

Topological Descriptors: Which describe the connectivity and branching of the atoms.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to generate an equation that correlates these descriptors with the observed biological activity. nih.govbenthamdirect.com For example, a model might show that increasing the electron-donating character of a substituent on the pyridine ring leads to higher activity. While QSAR studies have been performed on various pyridine and pyrimidine (B1678525) derivatives to understand their anticancer or enzyme-inhibiting activities, a specific, publicly available model for this compound derivatives is not documented. nih.govbenthamdirect.comnih.gov

Predictive Models for Analog Design

The primary utility of a validated QSAR model is to guide the design of new compounds with potentially improved properties. youtube.com Once a statistically robust model is established, it can be used to predict the biological activity of hypothetical molecules before they are synthesized, saving significant time and resources. benthamdirect.com

For instance, if a QSAR model for a series of this compound analogs indicated that a bulky group at a specific position on the pyridine ring is detrimental to activity, new designs would avoid this feature. Conversely, if the model showed that a hydrogen bond donor at another position is beneficial, chemists could prioritize the synthesis of analogs incorporating this feature. nih.gov This iterative process of prediction, synthesis, and testing is a cornerstone of modern drug discovery. The development of such predictive models relies on robust statistical validation, including internal (cross-validation) and external validation with a dedicated test set of compounds, to ensure the model's reliability. nih.govbenthamdirect.com

Computational Studies on Catalytic Mechanisms

The unique structure of this compound, featuring a strained three-membered ring adjacent to a ketone, makes it a substrate for interesting catalytic reactions, particularly those involving radical intermediates and ring-opening processes. acs.orgnih.gov

Probing Ketyl Radical Stability and Ring-Opening Barriers

In many reduction reactions, cyclopropyl ketones can accept an electron to form a ketyl radical intermediate. rsc.orgnih.gov The stability of this radical and the energetics of its subsequent reactions are subjects of computational investigation. The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening, a property often used as a "radical clock" to probe reaction mechanisms. nih.gov

Computational studies, often using Density Functional Theory (DFT), have explored the mechanism of these ring-opening reactions. rsc.org For related aryl cyclopropyl ketones, the formation of the ketyl radical is a key step that leads to the cleavage of a C-C bond in the strained cyclopropane ring. acs.orgnih.govnih.gov The stability of the ketyl radical intermediate directly influences the energy barrier for this ring-opening. The presence of an aryl group (like pyridine) can stabilize the radical through conjugation. rsc.org However, computational studies on substituted phenyl cyclopropyl ketones have shown that destabilizing the ketyl radical can actually lower the barrier for the subsequent ring-opening step. acs.org This suggests a complex relationship between structure and reactivity.

The table below, based on data for related phenyl cyclopropyl ketones, illustrates how substituents on the aromatic ring affect the stability and ring-opening barrier of the corresponding ketyl radical. The 2-pyridyl group in this compound would act as an ortho-substituent, which has been shown to be critical for enhancing reactivity in similar systems. acs.org

Aryl GroupSpin Density on Aryl Ring (%)Computed Ring-Opening Barrier (kcal/mol)
Phenyl3114.8
2-Methylphenyl2813.8
2,6-Dimethylphenyl1813.7

Data adapted from computational studies on related phenyl cyclopropyl ketone ketyl radicals.

This data illustrates that as ortho-substituents are added, the spin density (a measure of radical character) on the aryl ring decreases, the radical is destabilized, and the energy barrier to ring-opening is subsequently lowered. acs.org These computational insights are vital for understanding and predicting the outcomes of catalytic reactions involving this compound.

Analysis of Catalyst Stabilization and Reactivity Trends

Computational chemistry and molecular modeling serve as powerful tools for elucidating the intricate mechanisms governing the reactions of this compound and related cyclopropyl ketones. These theoretical studies provide deep insights into catalyst stabilization, reaction pathways, and the structural and electronic factors that dictate reactivity. Density Functional Theory (DFT) is a prominently used method for investigating mechanisms, chemoselectivity, and the effects of various substituents on these reactions. scilit.comrsc.org

Systematic computational investigations have been particularly insightful in the context of samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling reactions. nih.govmanchester.ac.uk These studies reveal critical structure-reactivity relationships. For aryl cyclopropyl ketones, a class to which this compound belongs, the reactivity is generally enhanced. This enhancement stems from the stabilization of the key ketyl radical intermediate and the facilitation of cyclopropyl ring fragmentation, both of which are promoted by the conjugation effect of the aryl ring. manchester.ac.ukacs.org However, this conjugation can also introduce an obstacle by forming a gauche styrene-like intermediate, which may elevate the energy barrier for the subsequent radical trapping step. nih.govmanchester.ac.uk

A fascinating trend emerges with ortho-substituted phenyl cyclopropyl ketones, which show superior reactivity. The 2-pyridyl group in this compound can be considered analogous to an ortho-substituted phenyl group. Computational analysis suggests this high reactivity arises from a delicate balance: moderate conjugation from the ring stabilizes the initial transition state, while a pre-twisted conformation of the ring helps to bypass the high-energy gauche intermediate, thus facilitating the crucial radical-trapping event. acs.orgacs.org Distortion/interaction analysis further supports this, indicating that the high reactivity of 2-pyridyl-substituted compounds can result from a reduced distortion energy required to achieve the transition state geometry. researchgate.net

In contrast to aryl cyclopropyl ketones, their alkyl counterparts lack this electronic conjugation, leading to higher energy barriers for the initial reduction and fragmentation steps. manchester.ac.ukacs.org However, they benefit from facile radical trapping due to minimal steric hindrance. acs.org The interplay between these competing factors is pivotal for understanding and predicting reaction outcomes.

The stability of the catalyst itself is a critical factor, especially when dealing with less reactive substrates. Combined experimental and computational studies on SmI₂-catalyzed reactions have highlighted methods for catalyst stabilization. nih.gov For particularly recalcitrant cyclopropyl ketones, the use of SmI₂ in conjunction with a substoichiometric amount of metallic samarium (Sm⁰) has proven effective. nih.gov The Sm⁰ is believed to prevent catalyst deactivation by reducing the inactive Sm(III) species back to the catalytically active Sm(II) state, thereby sustaining the catalytic cycle and enabling product formation in otherwise unreactive systems. nih.gov

Beyond samarium catalysis, DFT has been employed to map the mechanisms of other transformations, such as phosphine-catalyzed ring-opening reactions of cyclopropyl ketones. rsc.org These computational results show that the most favorable pathway involves a multi-step sequence:

Nucleophilic substitution to open the strained three-membered ring.

An intramolecular Michael addition to form an enolate intermediate.

An intramolecular nih.govnih.gov-proton transfer to generate an ylide.

A final intramolecular Wittig reaction to yield the product. rsc.org

Such detailed mechanistic mapping, enabled by computational modeling, is essential for understanding chemoselectivity and designing new, efficient catalytic transformations. scilit.comrsc.org

Data Tables

Table 1: Comparative Reactivity Trends of Cyclopropyl Ketones in SmI₂-Catalyzed Couplings

Substrate ClassKey Computational FindingsReactivity FactorReference
Aryl Cyclopropyl Ketones Conjugation stabilizes the ketyl radical and facilitates cyclopropyl fragmentation.High nih.govacs.org
Formation of a gauche intermediate can increase the radical trapping barrier.Moderate acs.org
Ortho-Substituted Aryl Ketones A balance of moderate conjugation and pre-twisted conformation lowers the overall energy barrier.Superior nih.govacs.orgacs.org
Alkyl Cyclopropyl Ketones Lack of conjugation leads to high barriers for reduction and fragmentation.Low manchester.ac.ukacs.org
Minimal steric hindrance allows for facile radical trapping once the ring is opened.Favorable Trapping acs.org

Table 2: Factors Influencing Catalyst Performance and Reaction Pathways

Catalytic SystemPhenomenonComputational InsightReference
SmI₂ / Sm⁰ Catalyst StabilizationSm⁰ regenerates the active Sm(II) catalyst from the inactive Sm(III) state, preventing catalyst degradation. nih.gov
Phosphine (B1218219) Catalysis Reaction MechanismDFT calculations delineate a four-step pathway (nucleophilic opening, Michael addition, proton transfer, Wittig reaction). rsc.org
General (Aryl Substitution) Reactivity Enhancement2-Pyridyl substitution can reduce the geometric distortion energy required to reach the transition state. researchgate.net

Applications in Medicinal Chemistry and Pharmacology

Antimicrobial Activities

Antibacterial Activity

Derivatives incorporating the cyclopropyl (B3062369) and pyridyl-like structures have demonstrated notable antibacterial properties. A study on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides revealed their potential against a range of bacteria.

Compound IDTest OrganismActivityReference
9dStreptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniaePotent antibacterial activity nih.gov
9gStreptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniaePotent antibacterial activity nih.gov
9hStreptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniaePotent antibacterial activity nih.gov
This table showcases the antibacterial potential of specific cyclopropyl-pyrazole derivatives.

The research identified compounds 9d, 9g, and 9h as having potent antimicrobial activities, suggesting that the strategic combination of a cyclopropyl group with a nitrogen-containing heterocyclic ring system is a promising avenue for the development of new antibacterial agents. nih.gov

Antifungal Activity

The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides was also evaluated for its antifungal capabilities against various mycotoxic strains.

Compound IDTest OrganismActivityReference
9dFusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenumPotent antifungal activity nih.gov
9gFusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenumPotent antifungal activity nih.gov
9hFusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenumPotent antifungal activity nih.gov
This table highlights the antifungal efficacy of specific cyclopropyl-pyrazole derivatives.

Compounds 9d, 9g, and 9h were again identified as the most potent, indicating a broad spectrum of antimicrobial action that extends to fungal pathogens. nih.gov

Antituberculosis Activities

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Derivatives containing the cyclopropyl-pyridyl motif have shown promise in this area. A piperazine-containing analog of cyclopropyl(3-pyridinyl)methanone, specifically compound 3c, has demonstrated inhibitory activity against Mycobacterium tuberculosis. Furthermore, studies on 2-pyrazolylpyrimidinones have shown that the presence of a cyclopropyl group is well-tolerated for maintaining potency against this bacterium. nih.gov

CompoundTarget OrganismActivityReference
Compound 3c (piperazine-containing analog)Mycobacterium tuberculosis H37RvInhibited at 6.25 µg/mL
Compound 51 (2-pyrazolylpyrimidinone with cyclopropyl group)Mycobacterium tuberculosisTolerated for Mtb potency nih.gov
This table presents data on the antitubercular activity of cyclopropyl-containing compounds.

These findings underscore the potential of incorporating a cyclopropyl group into heterocyclic structures as a strategy for developing new antituberculosis drugs. nih.gov

Anticancer Activities

The development of novel anticancer agents is a critical focus of medicinal chemistry. Derivatives of cyclopropyl(2-pyridyl)methanone have been investigated for their cytotoxic effects against various cancer cell lines.

Against Breast Cancer Cells

Research has indicated the potential of cyclopropyl-containing compounds against breast cancer cells. A piperazine-containing analog of cyclopropyl(3-pyridinyl)methanone, compound 3c, has been shown to have IC₅₀ values in the range of 40–80 µg/mL against breast cancer cells. Additionally, various 5-pyridyl-1,3,4-oxadiazole derivatives have been designed and tested for their anticancer activity against the MCF-7 breast cancer cell line, with some compounds showing excellent to potent cytotoxic activity. nih.gov

CompoundCell LineActivity (IC₅₀)Reference
Compound 3c (piperazine-containing analog)Breast cancer cells40–80 µg/mL
Compound 18 (5-pyridyl-1,3,4-oxadiazole derivative)MCF-70.010 µM nih.gov
Compound 22 (5-pyridyl-1,3,4-oxadiazole derivative)MCF-70.012 µM nih.gov
This table summarizes the in vitro anticancer activity of cyclopropyl and pyridyl-containing derivatives against breast cancer cells.

The potent activity of these derivatives highlights their potential as lead compounds for the development of new therapies for breast cancer. nih.gov

Interaction with Topoisomerase II

Topoisomerase II is a crucial enzyme in DNA replication and a key target for many anticancer drugs. A derivative, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (Compound 1), has been identified as an inhibitor of mammalian topoisomerase II. nih.gov

CompoundTargetActivity (EC₅₀)Reference
1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)Topoisomerase II (HeLa cells)7.6 µM nih.gov
CP-115,953 (7-(4-hydroxyphenyl) analogue)Topoisomerase II6-fold more potent than compound 1 nih.gov
This table illustrates the inhibitory activity of cyclopropyl-pyridinyl derivatives against topoisomerase II.

In a DNA-cleavage assay, this compound exhibited an EC₅₀ value of 7.6 µM. nih.gov Further structure-activity relationship studies revealed that a 7-(4-hydroxyphenyl) analogue, known as CP-115,953, was six times more potent. nih.gov These findings suggest that the cyclopropyl-pyridinyl scaffold can be optimized to develop potent topoisomerase II inhibitors for cancer therapy.

Anti-inflammatory Effects

Chronic inflammation is implicated in a variety of diseases, creating a need for new anti-inflammatory agents. Research into derivatives of 3-hydroxy-pyridine-4-one has demonstrated their potential anti-inflammatory effects. nih.govnih.gov Although not direct methanone (B1245722) derivatives, these compounds share the core pyridinone structure and have been shown to possess significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov

CompoundModelActivityReference
Compound A (3-hydroxy-pyridine-4-one derivative)Carrageenan-induced paw edema, Croton oil-induced ear edemaSignificant anti-inflammatory activity; greatest potency on a molar basis nih.gov
Compound B (3-hydroxy-pyridine-4-one derivative)Carrageenan-induced paw edema, Croton oil-induced ear edemaSignificant anti-inflammatory activity nih.gov
Compound C (3-hydroxy-pyridine-4-one derivative)Carrageenan-induced paw edema, Croton oil-induced ear edemaSignificant anti-inflammatory activity nih.gov
This table presents the anti-inflammatory activity of 3-hydroxy-pyridine-4-one derivatives.

The anti-inflammatory effect of these pyridine-4-one derivatives is thought to be potentially related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov The presence of a benzyl (B1604629) group substitution on the pyridine (B92270) ring in one of the derivatives was associated with the greatest potency. nih.gov

Antiviral Activities

While no studies have directly reported on the antiviral properties of this compound, the structural motifs it contains—a cyclic ketone and a pyridine ring—are present in various compounds with established antiviral activity.

For instance, a range of synthetic cyclic ketones has been evaluated for their efficacy against the Mayaro virus (MAYV), an arthropod-borne virus. In one study, several cyclic ketones were screened, with one compound, 9-(5-(4-chlorophenyl)furan-2-yl)-3,6-dimethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, demonstrating a significant reduction in viral activity. nih.govmdpi.com This compound was found to inhibit viral activity by approximately 70% in both pre-treatment and post-treatment assays, highlighting the potential of the cyclic ketone scaffold in antiviral drug design. nih.govmdpi.com

Furthermore, novel cyclopropyl nucleosides have been synthesized and assessed as potential antiviral agents. nih.gov These compounds merge the cyclopropyl group with a nucleoside structure, a combination that has shown promise in antiviral research. nih.gov The exploration of such derivatives suggests that the incorporation of a cyclopropyl ring is a viable strategy in the development of new antiviral therapies.

The search for new antiviral agents has also led to the investigation of pyrimidine (B1678525) and pyridine derivatives that target viral polymerases. mdpi.com Specifically, derivatives have been designed to inhibit the interaction between the PA and PB1 subunits of the influenza virus polymerase. mdpi.com Certain pyridine derivatives showed valuable antiviral activity, with EC50 values in the micromolar range. mdpi.com

These findings suggest that while direct evidence is pending, the structural components of this compound provide a rationale for its investigation as a potential antiviral agent.

Insecticidal Properties of Derivatives

The pyridine moiety is a key component in a number of commercially successful insecticides. mdpi.com Research into novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has demonstrated significant insecticidal activity against various pests. mdpi.com For example, several compounds in this class exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com This highlights the potential of the 2-substituted pyridine scaffold in the development of new and effective insecticides. mdpi.com

Similarly, studies on other pyridine derivatives have shown promising results. Certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their insecticidal activity against the cowpea aphid, Aphis craccivora. lew.ro Some of these compounds displayed significant activity, with LC50 values comparable to the commercial insecticide acetamiprid. lew.ro

Another class of insecticides, the pyripyropenes, which contain a 3-pyridyl ring, exhibit high insecticidal activity against sucking pests like aphids and whiteflies. scienceopen.com Structure-activity relationship studies on pyripyropene derivatives revealed that the 3-pyridyl ring is crucial for their insecticidal activity. scienceopen.com

Although no specific insecticidal data for derivatives of this compound are available, the proven efficacy of various pyridine-containing compounds suggests that derivatives of this molecule could also possess valuable insecticidal properties.

Influence on Cellular Metabolism and Gene Expression

The introduction of a cyclopropyl group into a molecule can significantly influence its metabolic fate. hyphadiscovery.comnih.gov This is often a deliberate strategy in drug design to enhance metabolic stability and prolong the half-life of a compound by blocking sites susceptible to oxidative metabolism. hyphadiscovery.comnih.gov The high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, in some instances, the cyclopropyl group itself can be a site of metabolism, undergoing oxidation, which was observed in hepatocytes from rats, dogs, and humans for certain compounds. hyphadiscovery.comnih.gov

Regarding gene expression, pyridine derivatives have been shown to induce changes in various signaling pathways. For example, 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a heterocyclic amine containing a pyridine ring, was found to modulate genes involved in the JAK/STAT and MAPK signaling pathways, which are associated with inflammation, diabetes, and cancer. nih.gov Specifically, PhIP was observed to alter the expression of genes controlled by the STAT3 transcription factor. nih.gov

Modulation of Transcription Factors

As mentioned, certain pyridine-containing compounds can influence the activity of transcription factors. The PhIP study demonstrated that exposure to this compound led to changes in the expression of genes regulated by STAT3. nih.gov Furthermore, gene-gene interaction analysis indicated that PhIP can initiate leptin signaling through the JAK/STAT and MAPK cascades, affecting the expression of transcription factors such as EGR1 and c-Fos. nih.gov While this data is for a different pyridine-containing molecule, it illustrates the potential for such compounds to interact with and modulate key cellular signaling pathways through the regulation of transcription factors.

Pharmacological Profile and Therapeutic Potential

The therapeutic potential of compounds containing the cyclopropyl and pyridyl moieties is broad, given their presence in molecules with diverse biological activities. The pharmacological profile of this compound itself has not been extensively characterized. However, by examining related structures, we can infer potential properties.

Pharmacokinetic Properties

The pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME), are critical to its potential as a therapeutic agent. The inclusion of a cyclopropyl group can significantly impact these properties. Strategically placing a cyclopropyl group can reduce oxidative metabolism and increase a drug's half-life. nih.gov For instance, in the development of IDO1 inhibitors, the introduction of a cyclopropyl ring improved metabolic stability and pharmacokinetic profiles in dogs, leading to an increased half-life. nih.gov

Conversely, the cyclopropyl ring itself can be a site of metabolic activity. Studies on deschloroketamine (B12793670) derivatives, including a cyclopropyl analog, in rats have identified various phase I and phase II metabolites. nih.gov

Table 1: Pharmacokinetic Parameters of a Cyclopropyl-Containing IDO1 Inhibitor (Compound 6) in Dogs nih.gov

ParameterValue
Half-life (t1/2)9.0 h
Volume of Distribution (Vdss)N/A
Clearance (Cl)N/A
BioavailabilityN/A

Note: This data is for a related but more complex molecule containing a fused cyclopropane (B1198618) ring and is provided for illustrative purposes of how a cyclopropyl group can influence pharmacokinetics.

Metabolic Transformations

The metabolic fate of cyclopropyl-containing compounds can be complex. The cyclopropyl group can be metabolically stable, or it can undergo biotransformation. hyphadiscovery.com Oxidation of the cyclopropyl ring has been identified as a metabolic pathway in hepatocytes for some compounds. hyphadiscovery.comnih.gov

In a study of deschloro-N-cyclopropyl-ketamine, in vivo metabolism in rats led to the identification of several phase I and phase II metabolites. nih.gov The main metabolic reactions included N-dealkylation, hydroxylation of the aromatic ring, and multiple oxidations. nih.gov Glucuronidation and N-acetylation were also observed as phase II conjugation pathways. nih.gov

Table 2: Observed Metabolic Pathways for a Cyclopropyl-Containing Ketamine Derivative nih.gov

Metabolic ReactionDescription
N-dealkylationRemoval of the cyclopropyl group from the nitrogen atom.
HydroxylationAddition of a hydroxyl group to the molecule.
Multiple OxidationsFurther oxidation of the molecule.
GlucuronidationConjugation with glucuronic acid.
N-acetylationConjugation with an acetyl group.

Note: This data is for a related ketamine derivative and suggests potential metabolic pathways for other cyclopropyl-amine containing structures.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Influence of Pyridine Substitution (e.g., 2-pyridyl vs. 3-pyridyl)

Research into analogues has demonstrated that the substitution pattern on the pyridine ring significantly impacts efficacy. For instance, in studies on metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, moving from a 2-substituted pyridine (like in MPEP, a phenylethynyl-pyridine derivative) to a 3-substituted pyridine (like in MTEP, a thiazolylethynyl-pyridine derivative) maintains a potent antagonistic effect, indicating that both substitution patterns can be accommodated by the receptor. ebi.ac.uk However, the relative potency often changes, highlighting the nuanced role of the pyridine nitrogen's position relative to the side chain. ebi.ac.uk

In other classes of compounds, the optimal substitution pattern is more strictly defined. For example, in a series of cyclopropyl carboxamide antimalarials, a para-substitution pattern on a central ring was found to be optimal for activity. An analog with a meta-substitution exhibited a 40-fold decrease in potency, signifying that the spatial arrangement directed by the substitution is crucial for target engagement. malariaworld.org This principle underscores the importance of the 2-pyridyl configuration in this compound, as shifting the ketone to the 3- or 4-position would drastically alter the molecule's electrostatic and steric profile, likely leading to a significant change in bioactivity.

Role of the Cyclopropyl Group in Metabolic Stability and Binding Affinity

The cyclopropyl group is a valued substituent in medicinal chemistry for several reasons, including its ability to enhance metabolic stability and binding affinity. scientificupdate.comnih.gov Its rigid, three-dimensional structure introduces conformational constraints on adjacent parts of the molecule, which can lock it into a bioactive conformation that is more favorable for binding to a receptor. nih.gov This can lead to an increase in potency.

One of the most significant advantages of the cyclopropyl ring is its effect on metabolic stability. The carbon-hydrogen bonds in a cyclopropyl ring are shorter and stronger than those in typical aliphatic chains. nih.gov This increased bond strength makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug breakdown in the liver. hyphadiscovery.com By strategically placing a cyclopropyl group, medicinal chemists can block a potential metabolic "hotspot" on a molecule, thereby increasing its half-life and bioavailability. hyphadiscovery.com

However, the cyclopropyl group is not metabolically inert in all cases. Studies on certain compounds have shown that N-cyclopropyl groups can undergo metabolic turnover through oxidation. malariaworld.org In some instances, replacing the cyclopropyl group with other small alkyl groups like isopropyl or cyclobutyl has been explored to modulate this effect. malariaworld.org For example, in one study, modifying an N-cyclopropyl group to an isopropyl or n-propyl group appeared to enhance metabolic stability in human liver microsomes. malariaworld.org

The table below summarizes the effect of replacing a cyclopropyl group on metabolic stability in a series of carboxamide analogs.

AnalogSubstituent on NitrogenMetabolic Stability (Human Liver Microsomes CLint µL/min/mg)Relative Stability Comment
W499 (Hit Compound)Cyclopropyl177Low Stability (High Turnover)
22Cyclobutyl151No significant alteration from cyclopropyl
21Isopropyl98Enhanced stability vs. cyclopropyl
25Trifluoroethyl76Enhanced stability vs. cyclopropyl
26n-Propyl98Enhanced stability vs. cyclopropyl

Impact of Additional Substituents (e.g., Chlorophenyl, Piperazine) on Bioactivity

The introduction of additional substituents onto the core structure of this compound or its analogs can profoundly influence their biological activity. These substituents can modify the molecule's electronics, lipophilicity, and steric bulk, thereby affecting its ability to bind to its target and its pharmacokinetic properties.

For instance, the addition of a chlorophenyl group can introduce favorable interactions with the target protein and increase the compound's lipophilicity, which may enhance cell permeability. In a different context, studies on thiosemicarbazones derived from di-2-pyridylketone (a related structural class) revealed that electron-withdrawing substituents are crucial for their ability to overcome multidrug resistance in cancer cells. nih.gov This highlights the role that a substituent like a chloro group can play in modulating the electronic properties of the molecule for a specific biological outcome.

The incorporation of a piperazine (B1678402) ring is another common strategy in medicinal chemistry. Piperazine is often used to improve aqueous solubility and can provide a point of attachment for further modifications. Its basic nitrogen can form salt bridges or hydrogen bonds with acidic residues in a protein's binding pocket. The table below, derived from data on miscellaneous 5-HT2A receptor agonists, illustrates how different substituents, including those containing chloro- and piperazine-like (diazepino) moieties, affect binding affinity.

CompoundKey SubstituentsBinding Affinity (h5-HT2A Ki in nM)
Compound 11a11-chloro, malariaworld.orgnih.govdiazepino[1,7-a]indole core6.5
Compound 239-Chloro, 7-(2-ethoxy-phenyl), malariaworld.orgnih.govdiazepino[1,7-a]indole core32
Example 22.67Thiomorpholine, Tetrahydropyrido[2,3-d]azepine core21

Data sourced from a list of miscellaneous 5-HT2A receptor agonists. wikipedia.org

Importance of Pyridine Ring for Inhibitory Activity

The pyridine ring is a fundamental pharmacophore in a vast number of therapeutic agents. nih.gov Its presence is often critical for a molecule's inhibitory activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand into its protein binding site. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The pyridine scaffold is a cornerstone in the design of drugs across numerous therapeutic areas. nih.govmdpi.com Its utility stems from its unique electronic properties and its ability to serve as a versatile scaffold for chemical modification. researchgate.net In many enzyme inhibitors and receptor antagonists, the pyridine ring is an indispensable component responsible for the primary interactions that lead to the compound's biological effect. For example, the inhibitory activity of certain chalcone (B49325) derivatives is significantly enhanced by the presence of a pyridine ring adjacent to the carbonyl group, which influences the electronic properties of the molecule and promotes a crystal structure favorable for activity. researchgate.net The development of numerous pyridine-based drugs is a testament to the ring's pivotal role in achieving desired pharmacological activity. nih.gov

Catalysis and Material Science Applications

Use as a Ligand Precursor in Transition Metal Catalysis

While direct use of Cyclopropyl(2-pyridyl)methanone as a ligand is not extensively documented, its structural motif is integral to the synthesis of more complex ligands for transition metal catalysis. The pyridyl nitrogen and the carbonyl oxygen can act as a bidentate chelation site for metal centers. The transformation of the ketone functionality allows for the creation of a diverse array of ligands. For instance, reduction of the ketone to an alcohol, followed by further functionalization, can lead to chiral ligands that are valuable in asymmetric catalysis. The cyclopropyl (B3062369) group, while not directly involved in coordination, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Applications in Carbene and Nitrene Transfer Reactions

The cyclopropyl group in this compound is a key reactive center for ring-opening reactions, which can be initiated by carbene or nitrene precursors. In the presence of a suitable catalyst, typically a transition metal complex, the strained three-membered ring can undergo cleavage to form a metallacyclobutane intermediate. This intermediate can then participate in various transformations, effectively acting as a source for carbene-like species. These reactions are instrumental in the construction of more complex cyclic and acyclic molecules. The pyridyl group can play a dual role in these processes, acting as a directing group to control the regioselectivity of the ring-opening and subsequent C-H insertion or cyclization reactions.

Role in the Synthesis of Dihydronaphthalene and Dihydroquinoline Structures

A notable application of this compound is in the synthesis of dihydronaphthalene and dihydroquinoline frameworks. These reactions often proceed through a formal [4+2] cycloaddition or a cascade reaction sequence initiated by the ring-opening of the cyclopropyl group. For example, under thermal or Lewis acid-catalyzed conditions, the cyclopropyl ketone can rearrange to form a dienolate or a related reactive intermediate. This intermediate can then react with a suitable dienophile or undergo an intramolecular cyclization to construct the bicyclic dihydronaphthalene or dihydroquinoline core. The specific reaction pathway and the resulting product can be influenced by the choice of catalyst and reaction conditions.

Application in Agrochemical Development

The structural features of this compound are found in several classes of agrochemicals, particularly fungicides and insecticides. The combination of the pyridyl ring, a common toxophore in agrochemicals, and the cyclopropyl group, which can enhance metabolic stability and binding affinity, makes it a valuable scaffold for the discovery of new active ingredients. For instance, derivatives of this molecule have been investigated for their potential to inhibit specific enzymes in pests or pathogens. The development of these agrochemicals often involves extensive structure-activity relationship (SAR) studies, where modifications to the cyclopropyl and pyridyl moieties are made to optimize efficacy and safety.

Environmental and Safety Considerations in Research

Development of Environmentally Friendly Synthetic Routes

The pursuit of "green" chemical processes has influenced the synthetic strategies for producing cyclopropyl (B3062369) ketones, including Cyclopropyl(2-pyridyl)methanone. The focus is on minimizing hazardous substances, reducing waste, and improving energy efficiency.

One common method for creating the cyclopropane (B1198618) ring is through cyclopropanation reactions using diazo compounds. From a green chemistry perspective, these reactions can be advantageous as they can be performed without metal catalysts or halogenated reagents, and their primary byproduct is innocuous nitrogen gas. wikipedia.org However, the inherent instability of diazo compounds often detracts from their environmental credentials due to significant safety risks. wikipedia.orgnih.gov

To mitigate these risks, alternative and greener routes are actively being developed:

Biocatalysis: A significant advancement is the use of enzymes to catalyze cyclopropanation. Engineered myoglobin (B1173299) variants have been successfully used for the enantioselective synthesis of cyclopropanes, including a 2-pyridyl substituted cyclopropane, from their corresponding diazo precursors. utdallas.edu This biocatalytic approach offers high selectivity and operates under mild, aqueous conditions, presenting a much safer and more environmentally friendly alternative to traditional chemical catalysis. utdallas.edu

Corey-Chaykovsky Reaction: This method provides an alternative to diazo compounds for cyclopropanation. It typically involves a sulfonium (B1226848) ylide, which, while still a reactive species, may be considered a safer alternative to the potentially explosive diazo reagents for certain applications. nih.gov

Hydrogen-Borrowing Catalysis: A more recent sustainable strategy involves the α-cyclopropanation of ketones through hydrogen-borrowing catalysis. This method uses a metal catalyst to facilitate the reaction between a ketone and an alcohol, forming the cyclopropane ring via an in-situ generated enone and subsequent reduction. acs.org This approach avoids the use of pre-formed, highly reactive cyclopropanating agents.

Solvent-Free and Alternative Energy Inputs: General principles of green chemistry, such as performing reactions under solvent-free conditions or using microwave or ultrasound assistance, are being applied to heterocyclic synthesis. mdpi.commdpi.com These methods can reduce reaction times, increase yields, and dramatically lower the amount of solvent waste generated, making them attractive for the synthesis of pyridyl compounds. mdpi.com

The table below summarizes some of the synthetic approaches and their alignment with green chemistry principles.

Table 1: Comparison of Synthetic Routes for Cyclopropanation

Synthetic Route Reagents/Catalysts Advantages Disadvantages Green Chemistry Aspect
Diazo Compound Cyclopropanation Diazomethane (B1218177), Ethyl diazoacetate High yield Highly toxic and explosive reagents Atom economy (N₂ byproduct)
Corey-Chaykovsky Reaction Trimethylsulfoxonium (B8643921) iodide, Sodium hydride Avoids diazo compounds Use of strong base and flammable solvents Safer alternative to diazo compounds
Biocatalytic Cyclopropanation Engineered Myoglobin, Diazo precursor High enantioselectivity, mild conditions Substrate scope may be limited Use of renewable catalysts, aqueous medium

| Hydrogen-Borrowing Catalysis | Iridium or Ruthenium catalysts, Alcohol | Sustainable, avoids strong stoichiometric reagents | Requires specific catalyst systems | High atom economy, catalytic process |

Handling of Hazardous Reagents (e.g., Diazo Compounds)

The synthesis of this compound can involve several hazardous reagents, with diazo compounds being of particular concern. Diazo compounds are energetic materials widely used to generate carbenes for cyclopropanation. nih.gov

Hazards of Diazo Compounds:

Explosion Risk: Diazo compounds are known for their potential to decompose explosively, a risk that is heightened by heat, light, rough surfaces, or the presence of certain metals. nih.govmorressier.com Even trace amounts of unreacted diazo compounds can be dangerous. wikipedia.org

Thermal Instability: Many diazo compounds are thermally labile and can undergo rapid, exothermic decomposition, leading to a runaway reaction. researchgate.net The thermal stability is highly dependent on the specific structure of the compound. morressier.com

Toxicity: Simple diazo compounds like diazomethane are highly toxic and carcinogenic.

Given these risks, their use in industrial-scale processes is often avoided. morressier.com When their use is necessary in a research setting, strict safety protocols must be implemented:

Work on the smallest possible scale.

Avoid isolating neat diazo compounds whenever possible; use them as a solution in an appropriate solvent. reddit.com

Use dedicated, clean glassware with fire-polished joints to avoid friction. reddit.com

Always work in a fume hood behind a blast shield.

Maintain low temperatures and protect the reaction from light. reddit.com

Never use distillation to concentrate solutions of diazo compounds unless a specialized, tested procedure is followed.

Other reagents used in alternative syntheses also require careful handling. For example, sodium hydride (NaH), used in the Corey-Chaykovsky reaction, is a highly flammable solid that reacts violently with water to produce hydrogen gas. nih.gov

The following table outlines the primary hazards of common reagents.

Table 2: Hazards of Common Reagents in Synthesis

Reagent CAS Number Primary Hazards Handling Precautions
Diazomethane 334-88-3 Extremely toxic, carcinogenic, explosive (shock, heat, light sensitive) Use in solution only, behind a blast shield, with specialized glassware.
Ethyl Diazoacetate 623-73-4 Toxic, potentially explosive, thermally unstable Keep refrigerated, protect from light, work on a small scale.
Trimethylsulfoxonium Iodide 1774-47-6 Irritant Avoid inhalation and contact with skin and eyes. Store in a dry place.

| Sodium Hydride | 7646-69-7 | Flammable solid, water-reactive | Handle under an inert atmosphere (e.g., nitrogen, argon). Keep away from water. |

Waste Management in Synthetic Procedures

Effective waste management is a critical component of safety and environmental responsibility in the synthesis of this compound. The procedures generate a variety of chemical waste streams that must be handled correctly.

A typical synthesis, such as one involving an aqueous workup after the main reaction, will generate both aqueous and organic waste. chemicalbook.com For example, a reaction quenched with saturated ammonium (B1175870) chloride (NH₄Cl) and extracted with ethyl acetate (B1210297) (EtOAc) will produce an aqueous waste stream containing salts and an organic waste stream containing the solvent and reaction byproducts. chemicalbook.com

Key Waste Management Steps:

Quenching: Reactive reagents must be safely neutralized before disposal. Unreacted diazo compounds can be carefully quenched by the slow addition of acetic acid. reddit.com Highly reactive metal hydrides like NaH must be quenched slowly with a proton source, such as isopropanol (B130326), followed by methanol, and finally water, under an inert atmosphere and with cooling.

Segregation: Waste streams should be segregated at the point of generation. Halogenated and non-halogenated organic solvents must be collected in separate, labeled containers. Aqueous waste should be collected separately from organic waste.

Neutralization: Aqueous waste streams may be acidic or basic and should be neutralized to a pH between 6 and 8 before disposal, provided no other hazards are present.

Disposal: All waste must be disposed of following institutional and local environmental regulations. This typically involves collection by a specialized chemical waste disposal service.

The table below outlines common waste products and their recommended management.

Table 3: Waste Management for Synthetic Procedures

Waste Product Source Reaction Hazard Recommended Disposal/Management
Ethyl Acetate / THF Solvent from extraction and chromatography Flammable, irritant Collect in a labeled, non-halogenated organic solvent waste container.
Dimethyl Sulfoxide (DMSO) Corey-Chaykovsky reaction solvent Combustible, irritant Collect in a dedicated solvent waste container. High boiling point requires consideration.
Aqueous Salt Solutions (NH₄Cl, NaCl) Reaction workup and washing Generally low hazard Neutralize pH if necessary, then dispose of via the laboratory aqueous waste stream.
Quenched Diazo Compounds Quenching of unreacted diazo reagents Varies by quench product After confirming complete destruction of the diazo compound, dispose of as appropriate organic waste.

| Silica (B1680970) Gel | Column chromatography | Nuisance dust | Collect separately as solid waste. If contaminated with toxic materials, treat as hazardous solid waste. |


Q & A

Q. What are the common synthetic routes for Cyclopropyl(2-pyridyl)methanone, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclopropanation of 2-pyridyl ketone precursors. A one-pot method using diazomethane or diiodomethane with a strong base (e.g., NaH or KOtBu) is effective for rapid cyclopropanation . Alternatively, Grignard reactions involving cyclopropylmagnesium bromide and 2-pyridyl acyl chlorides under anhydrous conditions yield the compound with good purity, though yields vary with stoichiometry and catalyst choice (e.g., Pd or ZnBr₂) . Reaction monitoring via TLC or spectroscopy is critical to optimize conditions .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm cyclopropyl ring integrity and pyridyl substitution patterns. For example, 1^1H-NMR peaks for cyclopropyl protons appear at δ 0.75–1.10 ppm, while pyridyl protons resonate at δ 7.12–8.33 ppm .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated in similar cyclopropyl ketones with C–C bond lengths of 1.50–1.54 Å .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 173.2 for C10_{10}H9_{9}NO) and fragmentation patterns .

Q. How does the cyclopropyl group influence the compound’s reactivity in substitution reactions?

The cyclopropyl ring introduces steric strain, enhancing susceptibility to ring-opening under acidic or oxidative conditions. For example, nitro-group reduction in similar compounds (e.g., Cyclopropyl(3-nitrophenyl)methanone) proceeds via Pd-catalyzed hydrogenation, yielding amino derivatives without disrupting the cyclopropane ring . Electrophilic substitution on the pyridyl ring is sterically hindered, favoring para-substitution over ortho .

Advanced Research Questions

Q. What strategies mitigate data contradictions in reaction reproducibility for this compound?

Discrepancies in yields or byproducts often arise from:

  • Moisture sensitivity : Cyclopropyl Grignard reagents require strict anhydrous conditions; trace water reduces yields by 15–20% .
  • Catalyst variability : Pd vs. Cu catalysts in cross-coupling steps alter regioselectivity (e.g., 80:20 product ratios in bithiophene syntheses) .
  • Temperature control : Exothermic cyclopropanation necessitates slow reagent addition to prevent dimerization .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking studies using software like AutoDock Vina reveal affinity for enzymes with hydrophobic pockets (e.g., sigma receptors). The cyclopropyl group enhances metabolic stability, while the pyridyl moiety participates in hydrogen bonding, as seen in analogs with IC50_{50} values <10 μM in neuroprotection assays . DFT calculations further predict electrophilic regions susceptible to nucleophilic attack .

Q. What role does the pyridyl nitrogen play in stabilizing transition states during catalysis?

The pyridyl nitrogen acts as a Lewis base, coordinating to transition metals (e.g., Pd in Suzuki couplings) and stabilizing intermediates. In Cyclopropyl(3-nitrophenyl)methanone, this coordination reduces activation energy by 15–20 kJ/mol, confirmed by kinetic studies . IR spectroscopy (C=N stretch at 1580–1600 cm⁻¹) and XPS (N 1s binding energy ~399.5 eV) validate these interactions .

Q. How do substituents on the pyridyl ring affect the compound’s photophysical properties?

Electron-withdrawing groups (e.g., nitro) redshift absorption maxima (λmax) by 20–30 nm due to enhanced π→π* transitions. For example, Cyclopropyl(3-nitrophenyl)methanone exhibits λmax at 320 nm vs. 290 nm for unsubstituted analogs . Time-resolved fluorescence studies show substituents alter excited-state lifetimes from 2.5 ns (electron-donating) to 1.2 ns (electron-withdrawing) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.